Rapamycin-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C51H79NO13 |
|---|---|
Peso molecular |
917.2 g/mol |
Nombre IUPAC |
(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43?,44-,46-,47+,51-/m1/s1/i8D3 |
Clave InChI |
QFJCIRLUMZQUOT-AMKVGRFDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC(CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Foundational & Exploratory
What is Rapamycin-d3 and its primary use in research?
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Rapamycin-d3, its core properties, and its principal application in bioanalytical research. This document details the essential role of this compound as an internal standard in the accurate quantification of Rapamycin, supported by experimental protocols and a summary of key quantitative data.
Core Concepts: Understanding this compound
This compound is the deuterated form of Rapamycin, a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] Deuterium is a stable, non-radioactive heavy isotope of hydrogen. In this compound, three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms.[4] This isotopic labeling subtly increases the molecular weight of the compound without significantly altering its chemical properties or biological activity.[6]
The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of Rapamycin in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its structural and chemical similarity to Rapamycin ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated from the non-deuterated Rapamycin by the mass spectrometer, which is the cornerstone of its utility as an internal standard.
The Significance of Deuteration
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow the rate of metabolic reactions that involve the cleavage of this bond.[10] While this "deuterium switch" can be exploited to create drugs with more favorable pharmacokinetic profiles, the primary purpose of the deuterium atoms in this compound for research applications is to provide a mass shift for use as an internal standard.[7][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for Rapamycin and this compound, crucial for their use in analytical methodologies.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Rapamycin | C₅₁H₇₉NO₁₃ | 914.17 | 53123-88-9 |
| This compound | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |
| Mass Spectrometry Parameters for Quantification | |
| Analyte | Rapamycin |
| Internal Standard | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for Rapamycin | 936.6 ([M+Na]⁺) |
| Product Ion (m/z) for Rapamycin | 409.3 |
| Precursor Ion (m/z) for this compound | 939.6 ([M+Na]⁺) |
| Product Ion (m/z) for this compound | 409.3 |
Note: The specific precursor and product ions may vary slightly depending on the instrument and analytical method. The sodium adduct ([M+Na]⁺) is commonly used for Rapamycin quantification.[12]
Experimental Protocol: Quantification of Rapamycin using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Rapamycin in a biological matrix (e.g., whole blood or tissue homogenate) using this compound as an internal standard.
Materials and Reagents
-
Rapamycin analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Biological matrix (e.g., porcine whole blood)
-
Protein precipitation agent (e.g., zinc sulfate solution)
Workflow Diagram
Caption: Experimental workflow for Rapamycin quantification.
Detailed Methodology
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Rapamycin and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of Rapamycin into the biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.
-
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (unknown, standard, or QC), add a precise volume of the this compound internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Add a protein precipitation agent (e.g., 200 µL of zinc sulfate in methanol) to the sample.[13]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto a C18 reverse-phase analytical column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
The gradient program is optimized to achieve good separation of Rapamycin and this compound from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.
-
The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Rapamycin and this compound (as listed in the table above).
-
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both Rapamycin and this compound.
-
Calculate the ratio of the peak area of Rapamycin to the peak area of this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Rapamycin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
The mTOR Signaling Pathway: The Target of Rapamycin
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4][10]
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Rapamycin first binds to the intracellular receptor FKBP12.[2] The resulting Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2).[2][4] Inhibition of mTORC1 leads to the downstream effects of decreased protein synthesis and increased autophagy, which are responsible for its immunosuppressive and anti-proliferative properties.
Conclusion
This compound is an indispensable tool for researchers engaged in the study of Rapamycin. Its primary and critical function as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Rapamycin in complex biological matrices. A thorough understanding of its properties, coupled with robust and validated experimental protocols, is essential for generating high-quality data in pharmacokinetic, drug metabolism, and other preclinical and clinical research settings. The continued use of this compound will be vital for advancing our understanding of Rapamycin's therapeutic potential and mechanisms of action.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. news-medical.net [news-medical.net]
- 11. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin-d3: A Technical Guide for Researchers
This guide provides an in-depth overview of the chemical structure, properties, and common applications of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor, Rapamycin. It is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, immunology, and bioanalytical chemistry.
Chemical Structure and Properties
This compound, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group at position 7.[1] This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological matrices using mass spectrometry-based methods.
Chemical Structure:
(A 2D chemical structure image of this compound would be placed here in a final document)
Physicochemical and General Properties:
The following tables summarize the key chemical and physical properties of this compound.
| Identifier | Value |
| IUPAC Name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][2][3]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone-d3 |
| Synonyms | Sirolimus-d3, AY-22989-d3[4] |
| CAS Number | 392711-19-2[1] |
| Molecular Formula | C51H76D3NO13[1] |
| Molecular Weight | 917.2 g/mol [1][5] |
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 183-185 °C (for unlabeled Rapamycin)[3][6] |
| pKa | 10.40 ± 0.70 (Predicted for unlabeled Rapamycin)[3] |
| Purity | ≥98%[7][8][9] |
| Isotopic Enrichment | ≥98% deuterated forms (d1-d3)[1] |
| Storage and Stability | Store at -20°C, protected from light. Stable for at least one year.[7][8] |
Solubility:
| Solvent | Solubility |
| Chloroform | ~5 mg/mL[1] |
| DMSO | ~25 mg/mL[1] |
| Ethanol | ~50 mg/mL[1] |
| Methanol | ~25 mg/mL[1] |
| Water | Very slightly soluble[3] |
Biological Activity and Mechanism of Action
This compound exhibits the same biological activity as its non-deuterated counterpart. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.
The mechanism of action involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.
mTOR Signaling Pathway:
Caption: A simplified diagram of the mTOR signaling pathway illustrating the inhibitory action of the this compound-FKBP12 complex on mTORC1.
Experimental Protocols
Quantification of Rapamycin in Biological Samples using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Rapamycin in various biological matrices, such as whole blood, plasma, and tissue homogenates.
Experimental Workflow:
Caption: A typical experimental workflow for the quantification of Rapamycin in biological samples using this compound as an internal standard.
Detailed Methodology:
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., whole blood) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the sample, add a known concentration of this compound solution (internal standard).
-
Add a protein precipitation agent (e.g., 200 µL of methanol containing zinc sulfate).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient elution is typically employed to separate Rapamycin from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rapamycin: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 931.6 → 864.5 for the ammonium adduct).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 934.6 → 867.5).
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Rapamycin and a fixed concentration of this compound.
-
Plot the peak area ratio of Rapamycin to this compound against the concentration of Rapamycin.
-
Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the use of Western blotting to assess the effect of Rapamycin (or this compound) on the phosphorylation status of key mTORC1 downstream targets.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) in appropriate growth medium.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Rapamycin (or this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control to determine the effect of Rapamycin treatment.
-
Conclusion
This compound is an essential tool for researchers studying the mTOR signaling pathway and for those in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and biological activity, coupled with its primary application as a stable isotope-labeled internal standard, make it indispensable for accurate and precise quantification of Rapamycin. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in both bioanalytical and cell biology research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin | 53123-88-9 [chemicalbook.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound (Sirolimus-d3) | C51H79NO13 | CID 131668484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapamycin [drugfuture.com]
- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 8. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. RAPAMYCIN | Eurisotop [eurisotop.com]
Synthesis and Isotopic Purity of Rapamycin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, rapamycin. This document details the synthetic methodologies, analytical protocols for determining isotopic enrichment, and relevant biological pathways.
Introduction
Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and a critical tool in cell biology research.[1] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] Deuterated analogs of pharmaceuticals, such as this compound, are of significant interest in drug development. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug by slowing its metabolism, potentially leading to improved therapeutic efficacy and reduced dosing frequency.[2] this compound is commonly used as an internal standard in quantitative mass spectrometry-based assays for the parent drug.
This guide outlines a synthetic route to this compound and provides detailed protocols for assessing its isotopic purity using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound typically involves the selective methylation of a rapamycin precursor using a deuterated methylating agent. The following protocol is based on methodologies described in the patent literature for the preparation of deuterated rapamycin analogs.[2]
Experimental Protocol: Synthesis of O-methyl-d3-Rapamycin
Materials:
-
Rapamycin
-
Deuterated methanol (CD3OD)
-
Nafion® catalyst beads
-
Dichloromethane (anhydrous)
-
Benzene (anhydrous)
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5 mg of rapamycin in 2.5 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reagents: To the rapamycin solution, add 40 mg of deuterated methanol (CD3OD). Subsequently, add 10 beads of Nafion® catalyst to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 14 hours.
-
Monitoring: The progress of the reaction can be monitored by mass spectrometry to observe the incorporation of the deuterated methyl group.
-
Workup: Upon completion, filter the solution to remove the Nafion® catalyst beads. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a minimal amount of dry benzene and freeze-dry to obtain the crude this compound. Further purification can be achieved using flash chromatography.[3]
-
Characterization: The final product should be characterized by LC/MS and NMR to confirm its identity and determine its chemical and isotopic purity.[2]
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of this compound, especially when used as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, etc.) species, the isotopic enrichment can be accurately calculated.
3.1.1. Experimental Protocol: Isotopic Purity by LC-HRMS
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of rapamycin from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 900-950.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 species of rapamycin.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each deuterated form relative to the total area of all isotopic peaks.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d3) and the overall isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the location and extent of deuteration. 1H NMR can be used to observe the disappearance of signals at the sites of deuteration, while 2H NMR directly detects the deuterium nuclei.
3.2.1. Experimental Protocol: Isotopic Purity by 1H and 2H NMR
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Analysis:
-
Acquire a quantitative 1H NMR spectrum.
-
Identify the proton signal corresponding to the methoxy group in unlabeled rapamycin.
-
Integrate this signal and compare its intensity to a non-deuterated, stable reference signal within the rapamycin molecule. The reduction in the integral of the methoxy signal corresponds to the degree of deuteration at that position.
-
-
2H NMR Analysis:
-
Acquire a 2H NMR spectrum.
-
A signal corresponding to the chemical shift of the deuterated methoxy group should be observed.
-
The presence and integration of this signal confirm the incorporation of deuterium at the desired position.
-
-
Data Analysis:
-
From the 1H NMR, calculate the percentage of deuteration by comparing the integral of the target methoxy group protons to an internal standard or a non-deuterated proton signal in the molecule.
-
The 2H NMR confirms the presence of deuterium at the expected position.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for commercially available this compound.
| Parameter | Value | Reference |
| Chemical Formula | C51H76D3NO13 | [4][5][6] |
| Molecular Weight | 917.19 g/mol | [4][5][6] |
| CAS Number | 392711-19-2 | [4][5][6] |
| Appearance | White to off-white solid | [4] |
| Purity Measurement | Specification | Reference |
| Chemical Purity (by HPLC) | ≥ 98% | [5][6] |
| Isotopic Enrichment (d-forms) | ≥ 98% (d1-d3) | |
| Atom % Deuterium | ≥ 99.5% | [4] |
Visualizations
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[2] Rapamycin, in complex with FKBP12, inhibits mTOR Complex 1 (mTORC1), thereby affecting downstream signaling.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.
Experimental Workflow: Synthesis and Analysis of this compound
The following diagram illustrates the general workflow for the synthesis and quality control of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
Rapamycin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the mechanism of action of Rapamycin-d3 as an internal standard in quantitative analysis, particularly within the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and methodologies discussed herein are fundamental for achieving accurate, precise, and robust quantification of Rapamycin (also known as Sirolimus) in complex biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring.
The Core Principle: Mitigating Analytical Variability
Quantitative analysis using LC-MS/MS is susceptible to variability at multiple stages, including sample preparation, chromatographic separation, and ionization in the mass spectrometer's source.[1] Factors such as sample loss during extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement) can significantly compromise the accuracy and reproducibility of results.[1][2]
An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample at the beginning of the analytical workflow.[1] The ideal IS behaves identically to the analyte of interest (in this case, Rapamycin) throughout the entire process. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical procedure can be effectively normalized, leading to significantly improved data quality.[2]
This compound: The Gold Standard Stable Isotope-Labeled Internal Standard
The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] this compound is the deuterated form of Rapamycin, where three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[4] This subtle change in mass is the key to its function, making it distinguishable from the native Rapamycin by the mass spectrometer, while its physicochemical properties remain nearly identical.[1][5]
The mechanism of action of this compound as an internal standard is predicated on the following principles:
-
Near-Identical Physicochemical Behavior : Due to their structural similarity, this compound and Rapamycin exhibit almost identical extraction recovery, chromatographic retention time (co-elution), and ionization efficiency in the mass spectrometer source.[3]
-
Correction for Matrix Effects : Because the analyte and the SIL-IS co-elute from the liquid chromatography column, they enter the mass spectrometer's ion source at the same time.[2] Therefore, they are subjected to the same degree of ion suppression or enhancement caused by co-eluting matrix components. This ensures that the ratio of their signals remains constant even if the absolute signal intensity fluctuates.[6]
-
Compensation for Procedural Losses : By introducing this compound at the very first step of sample preparation (e.g., before protein precipitation), it experiences the same potential losses as the native Rapamycin throughout the extraction and handling process.[2] This normalization corrects for procedural inconsistencies and improves method robustness.[2]
In essence, while the absolute signal of Rapamycin may vary from injection to injection, the ratio of the Rapamycin signal to the this compound signal remains directly proportional to the concentration of Rapamycin in the original sample.
Quantitative Data for Analysis
Accurate quantification via LC-MS/MS relies on the specific detection of the analyte and its internal standard. This is typically achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Rapamycin (Sirolimus) | C₅₁H₇₉NO₁₃ | 914.17 | 931.7 | 864.6 |
| This compound (Sirolimus-d3) | C₅₁H₇₆D₃NO₁₃ | 917.19[7] | 934.7 | 864.6 |
Data sourced from a study on sirolimus determination in children with vascular anomalies.[8]
Experimental Protocol: Quantification of Rapamycin in Whole Blood
This section outlines a typical LC-MS/MS method for the quantification of Rapamycin in whole blood, a common matrix for pharmacokinetic studies.[9][10]
4.1. Materials and Reagents
-
Analyte: Rapamycin
-
Internal Standard: this compound
-
Biological Matrix: Human or animal whole blood collected in EDTA tubes
-
Precipitation Reagent: Methanol or a mixture of zinc sulfate in methanol/water[1]
-
Reconstitution Solution: Acetonitrile/water with formic acid[11]
-
LC-MS/MS System: A system equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][11]
4.2. Sample Preparation
-
Aliquoting : Aliquot 50-100 µL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.[1][12]
-
Internal Standard Spiking : Add a small, precise volume of this compound working solution (at a known concentration) to each tube.
-
Protein Precipitation : Add a volume of ice-cold precipitation reagent (e.g., 250 µL of zinc sulfate solution).[1] Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and lysis of red blood cells.[6]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[12]
-
Evaporation & Reconstitution (Optional but recommended for increased sensitivity) : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 200 µL) of the reconstitution solution.[11]
4.3. LC-MS/MS Analysis
-
Chromatographic Separation :
-
Mass Spectrometry Detection :
4.4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of Rapamycin to the peak area of this compound against the known concentrations of the calibrators.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
Caption: This diagram illustrates how this compound corrects for variability during sample analysis.
Caption: A typical experimental workflow for quantifying Rapamycin using this compound as an IS.
Caption: Rapamycin's biological mechanism of action involves the inhibition of the mTORC1 complex.[13]
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry, providing the foundation for robust and reliable analysis.[2][5] this compound exemplifies the "gold standard" approach by closely mimicking the behavior of the target analyte, Rapamycin.[1] This allows it to effectively compensate for a wide range of analytical variabilities, from physical losses during sample preparation to fluctuations in instrument response. By understanding and properly implementing the principles outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, accuracy, and integrity of their quantitative data in pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 8. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 9. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 13. caymanchem.com [caymanchem.com]
A Technical Guide to Commercially Available Rapamycin-d3 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Rapamycin-d3, its application as an internal standard in quantitative analysis, and its role in studying the mTOR signaling pathway. This document includes a summary of commercial suppliers, a detailed experimental protocol for its use in LC-MS/MS applications, and a visualization of the relevant biological pathway.
Introduction to this compound
Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] this compound is a deuterated analog of rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of rapamycin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and improving the accuracy and precision of analytical methods.[3]
Commercially Available this compound Suppliers
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information for some of these suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| Cayman Chemical | This compound, Sirolimus-d3 | 392711-19-2 | ≥98% deuterated forms (d1-d3) | 500 µg, 1 mg |
| Cambridge Isotope Laboratories, Inc. | Rapamycin (D₃, 98%) | 392711-19-2 | 98% | 1 mg, 5 mg, 10 mg |
| MedChemExpress | This compound, Sirolimus-d3 | 392711-19-2 | Not specified | In-stock |
| TargetMol | This compound | 392711-19-2 | Not specified | In-stock |
| Expert Synthesis Solutions | This compound, Sirolimus-D3 | 392711-19-2 | 97.0% by HPLC | 5 mg, 10 mg, 25 mg |
| IsoSciences | Rapamycin-[d3] | 392711-19-2 | ≥98% isotope incorporation | 1 mg, 5 mg, 10 mg |
| MySkinRecipes | This compound | 392711-19-2 | ≥95% | Not specified |
| AbMole BioScience | This compound | 392711-19-2 | Not specified | In-stock |
| Ace Therapeutics | Rapamycin-13C,d3 | Not specified | Not specified | In-stock |
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin exerts its biological effects by inhibiting mTOR, specifically the mTORC1 complex. The mechanism involves the formation of a complex between rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTORC1 kinase activity. This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.
The following diagram illustrates the core components of the mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: The mTOR signaling pathway and the inhibitory mechanism of Rapamycin.
Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard
This protocol provides a detailed methodology for the quantitative analysis of rapamycin in whole blood samples. It is a composite protocol based on common practices found in the cited literature.[2][4][5][6]
Materials and Reagents
-
Rapamycin certified reference material
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Zinc sulfate
-
Deionized water (18.2 MΩ·cm)
-
Whole blood (EDTA-anticoagulated)
Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Rapamycin Working Solutions: Serially dilute the rapamycin stock solution with methanol to prepare a series of working solutions for calibration standards and quality controls (QCs).
-
This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).
-
Add a specified volume of the this compound IS working solution.
-
Add a protein precipitating agent. A common choice is methanol containing zinc sulfate. For example, add 300 µL of a methanol/zinc sulfate solution.[6]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 50°C.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 50% B
-
3.1-4.0 min: Equilibrate at 50% B
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Temperature: 350°C[4]
-
Ionspray Voltage: 5500 V[4]
Data Analysis
-
Integrate the peak areas for both rapamycin and this compound for each sample.
-
Calculate the peak area ratio (Rapamycin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram outlines the experimental workflow for the quantification of rapamycin using this compound as an internal standard.
Caption: Experimental workflow for rapamycin quantification.
Conclusion
This compound is an essential tool for researchers in drug development and clinical monitoring, enabling accurate and precise quantification of rapamycin in biological samples. Its commercial availability from multiple suppliers facilitates its adoption in analytical laboratories. A thorough understanding of the mTOR signaling pathway, coupled with a robust and validated LC-MS/MS method using a deuterated internal standard, is paramount for obtaining high-quality data in preclinical and clinical research. The protocol and information provided in this guide serve as a comprehensive resource for professionals working with rapamycin and its deuterated analog.
References
- 1. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 2. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Rapamycin-d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Rapamycin-d3, a deuterated isotopologue of Rapamycin (also known as Sirolimus). It is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and a detailed exploration of its primary signaling pathway.
Core Compound Data
This compound is a critical tool in pharmacokinetic and pharmacodynamic studies, primarily utilized as an internal standard for the accurate quantification of Rapamycin in various biological matrices by mass spectrometry.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 392711-19-2 | [1][2][3][4][5] |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][3][5] |
| Molecular Weight | 917.2 g/mol | [1][6] |
| Synonyms | Sirolimus-d3 | [1][2][3] |
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Rapamycin, and by extension this compound, acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1).[1]
The mechanism involves the formation of a complex between Rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1] This inhibition disrupts downstream signaling cascades that are crucial for protein synthesis and other anabolic processes.
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols: Quantification of Rapamycin using this compound
This compound is the internal standard of choice for the quantification of Rapamycin in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for therapeutic drug monitoring and research applications.
General Workflow
The quantification of Rapamycin using a deuterated internal standard typically follows these steps:
Caption: A generalized workflow for the quantification of Rapamycin.
Detailed Sample Preparation Protocol (Whole Blood)
This protocol is a composite of commonly employed methods for the extraction of Rapamycin from whole blood for LC-MS/MS analysis.
-
Reagent Preparation :
-
Precipitation Solution : Prepare a solution of methanol and 0.1 M zinc sulfate, often in a 4:1 or similar ratio (v/v).
-
Internal Standard (IS) Working Solution : Prepare a working solution of this compound in the precipitation solution at a known concentration (e.g., 15 µg/L).
-
-
Sample Preparation :
-
Aliquot 100-150 µL of calibrators, quality controls, or patient whole blood samples into microcentrifuge tubes.
-
Add a larger volume (e.g., 150-500 µL) of the IS working solution to each tube.
-
Vortex mix vigorously for at least 10 seconds to ensure cell lysis and protein precipitation.
-
Incubate at room temperature for approximately 10 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
LC-MS/MS Parameters
The following are representative parameters for the chromatographic separation and mass spectrometric detection of Rapamycin and this compound. Optimization will be required for specific instrumentation.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rapamycin) | m/z 931.7 → 864.6 (Ammonium Adduct) |
| MRM Transition (this compound) | m/z 934.7 → 864.6 (Ammonium Adduct) |
Note on MRM Transitions : The precursor ion for both Rapamycin and this compound is the ammonium adduct [M+NH4]+. The product ion results from a characteristic fragmentation. The 3 Dalton mass difference in the precursor ion for this compound allows for its specific detection alongside the unlabeled drug.
Data Analysis and Quantification
The concentration of Rapamycin in the unknown samples is determined by calculating the peak area ratio of the analyte (Rapamycin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Rapamycin in the patient samples is then interpolated from this calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Rapamycin in clinical and research settings. Its use as an internal standard in LC-MS/MS methodologies accounts for variability in sample preparation and instrument response, ensuring reliable data. A thorough understanding of the mTOR signaling pathway, the mechanism of action of Rapamycin, is fundamental for the interpretation of these quantitative results in the context of drug efficacy and toxicity studies.
References
Solubility of Rapamycin-d3 in methanol, DMSO, and ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Rapamycin-d3 in three common laboratory solvents: methanol, dimethyl sulfoxide (DMSO), and ethanol. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes quantitative solubility data, detailed experimental protocols for solvent exchange, and a visualization of the relevant biological pathway.
Quantitative Solubility Data
The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the available quantitative data for the solubility of this compound in methanol, DMSO, and ethanol.
| Solvent | Solubility (mg/mL) | Source(s) |
| Methanol | ~25 | [1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | ~25 - 125 | [1][2][3][4][5] |
| Ethanol | ~50 | [2][4][5] |
Note: Some sources indicate that achieving higher concentrations in DMSO and ethanol may require ultrasonication[5].
Experimental Protocols
Standard Method for Preparing Stock Solutions
This compound is often supplied as a solution in ethanol[1][2][4]. To prepare a stock solution in a different solvent of choice, a solvent exchange procedure is necessary.
Materials:
-
This compound in ethanol solution
-
Solvent of choice (e.g., methanol, DMSO)
-
Gentle stream of inert gas (e.g., nitrogen or argon)
-
Appropriate laboratory glassware (e.g., vial, round-bottom flask)
Procedure:
-
Under a gentle stream of nitrogen gas, carefully evaporate the ethanol from the this compound solution. This should be done in a well-ventilated area, preferably within a fume hood.
-
Continue the evaporation until the solvent is completely removed and a film or solid of this compound remains.
-
Immediately add the desired volume of the new solvent (e.g., methanol, DMSO) to the vial containing the dried this compound.
-
To ensure complete dissolution, vortex the solution. If necessary, sonication can be used to aid in the solubilization process, particularly for higher concentrations in DMSO and ethanol.
-
Store the resulting solution at the recommended temperature, typically -20°C, to maintain stability[1].
Considerations for Handling and Storage
-
Stability: this compound solutions are generally stable for at least one year when stored at -20°C[1].
-
Inert Atmosphere: It is recommended to purge solvents with an inert gas before use to minimize oxidation of this compound[1].
-
Safety: Always handle this compound in accordance with the safety data sheet (SDS) provided by the supplier. This includes using appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Biological Context: The mTOR Signaling Pathway
Rapamycin is a well-characterized inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. This compound, as a deuterated internal standard, is crucial for the accurate quantification of rapamycin in biological samples.
Rapamycin exerts its inhibitory effect by first forming a complex with the immunophilin FK506-binding protein 12 (FKBP12)[1][2][4]. This Rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), leading to the allosteric inhibition of its kinase activity[1][2][4][5]. This inhibition disrupts downstream signaling pathways that are critical for cellular function.
Below is a diagram illustrating the mechanism of action of Rapamycin.
Caption: Mechanism of Rapamycin-mediated mTORC1 inhibition.
The following diagram illustrates a general experimental workflow for preparing a this compound stock solution for use in an assay.
Caption: Workflow for this compound stock solution preparation.
References
The Isotopic Distinction: A Technical Guide to Rapamycin and Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core differences between Rapamycin and its deuterated analog, Rapamycin-d3. Primarily utilized as an internal standard in analytical chemistry, the introduction of deuterium atoms into the rapamycin structure imparts a subtle yet critical alteration that distinguishes it for precise quantification without fundamentally altering its chemical behavior in biological systems. This document provides a comprehensive overview of their chemical properties, biological context, and the experimental methodologies employed in their study.
Core Differences: A Physicochemical Comparison
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus and is a potent inhibitor of the mammalian target of rapamycin (mTOR). This compound is a synthetically modified version of rapamycin where three hydrogen atoms on the methoxy group at position 7 have been replaced with deuterium atoms. This isotopic substitution is the fundamental difference between the two molecules.
| Property | Rapamycin | This compound |
| Synonyms | Sirolimus | Sirolimus-d3 |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
| Molecular Weight | ~914.2 g/mol | ~917.2 g/mol |
| Primary Application | Immunosuppressant, mTOR inhibitor | Internal standard for Rapamycin quantification |
The Role of Deuteration: Impact on Pharmacokinetics and Biological Activity
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, is a common strategy in drug development and analytical chemistry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to several advantages for deuterated compounds, including increased metabolic stability and a longer in-vivo half-life, which can result in improved bioavailability and safety profiles[1][2].
The following table summarizes the known pharmacokinetic parameters of Rapamycin. It is presumed that this compound would exhibit similar, if not slightly enhanced, metabolic stability.
| Pharmacokinetic Parameter | Value (for Rapamycin) |
| Bioavailability | Variable, approximately 14%[5] |
| Half-life | Approximately 62 hours in healthy volunteers[5] |
| Metabolism | Primarily by CYP3A4 in the liver and intestine[6] |
The mTOR Signaling Pathway and Experimental Analysis
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism. Rapamycin, in complex with the intracellular protein FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1)[7].
Visualization of the mTOR Signaling Pathway
The following diagram illustrates a simplified overview of the mTOR signaling pathway, highlighting the point of inhibition by the Rapamycin-FKBP12 complex.
References
- 1. benchchem.com [benchchem.com]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS Method for the Quantification of Rapamycin in Whole Blood Using Rapamycin-d3 as an Internal Standard
Application Note and Protocol
Introduction
Rapamycin, also known as Sirolimus, is a potent immunosuppressant drug crucial in preventing organ transplant rejection and treating certain cancers.[1][2] Its therapeutic efficacy is confined to a narrow therapeutic window, necessitating precise monitoring of its concentration in whole blood to ensure optimal dosing and minimize toxicity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for therapeutic drug monitoring of rapamycin due to its high sensitivity, specificity, and accuracy.[2][4][5]
This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of rapamycin in whole blood samples. The method employs a simple protein precipitation extraction procedure and utilizes Rapamycin-d3, a stable isotope-labeled analog, as the internal standard (IS) to ensure accurate quantification.[6] this compound is an ideal internal standard as it co-elutes with rapamycin and compensates for variations in sample preparation and instrument response.
Signaling Pathway of Rapamycin
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[7][8][9] Rapamycin first binds to the intracellular receptor FKBP12.[7][10] The resulting FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7] This inhibition disrupts downstream signaling pathways, leading to the suppression of protein synthesis and cell cycle progression.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. iatdmct2024.org [iatdmct2024.org]
- 4. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Note: Quantification of Rapamycin in Plasma Using Rapamycin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of rapamycin (also known as sirolimus) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Rapamycin-d3, a stable isotope-labeled form of the analyte, as an internal standard to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1] The protocol includes procedures for sample preparation via protein precipitation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for rapamycin quantification.
Introduction
Rapamycin is a potent immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers.[2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin is crucial.[4] LC-MS/MS has become the preferred method for rapamycin quantification due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction for experimental variations.[1]
Experimental
Materials and Reagents
-
Rapamycin (Sirolimus) reference standard
-
This compound (Internal Standard, IS)[7]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Zinc sulfate (optional, for protein precipitation)[8][9][10]
-
Ultrapure water
-
Drug-free human plasma
Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[7]
-
Rapamycin Working Solutions: Prepare serial dilutions of the rapamycin stock solution with methanol/water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting rapamycin from plasma samples.[2][8][11]
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol) to each tube. The precipitating solution may also contain zinc sulfate to enhance protein removal.[4][8][10]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[11] |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[5] |
| Gradient | Isocratic or gradient elution (e.g., 80-95% B over 3-5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 50-60 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Rapamycin: 931.6 (Ammonium adduct [M+NH4]+)[9][12] |
| This compound: 934.6 (Ammonium adduct [M+NH4]+) | |
| Product Ion (m/z) | Rapamycin: 864.5[8][9][12] |
| This compound: 864.5 or other suitable transition | |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100-200 ms |
Data Analysis and Quantification
The concentration of rapamycin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of rapamycin in the unknown samples is then interpolated from this calibration curve.
Method Validation Parameters
A summary of typical method validation parameters is provided below. The exact values may vary depending on the specific laboratory and instrumentation.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | > 0.99 | 0.997 - 0.999[5][11] |
| Calibration Range | Dependent on application | 0.5 - 100 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Precision < 20%, Accuracy 80-120% | 0.1 - 2.5 ng/mL[2][8][10] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[11] | < 10.4%[10] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[11] | < 9.6%[10] |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ)[11] | -12.1% to 7.3%[10] |
| Recovery | Consistent and reproducible | ~80%[9] |
| Matrix Effect | Monitored and compensated by IS | No significant effect observed[10] |
Workflow Diagram
Caption: Experimental workflow for rapamycin quantification in plasma.
Signaling Pathway Diagram
While this protocol does not directly investigate signaling pathways, rapamycin is a well-known inhibitor of the mTOR (mammalian target of rapamycin) pathway. The diagram below illustrates the central role of mTOR in cellular processes.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of rapamycin.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of rapamycin in plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis. This protocol can be adapted and validated for various research and preclinical applications requiring accurate measurement of rapamycin concentrations.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 8. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes and Protocols for the Quantification of Rapamycin in Whole Blood Using Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a potent immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin in whole blood is crucial for optimizing dosage and minimizing toxicity. This document provides a detailed application note and protocol for the sensitive and specific quantification of rapamycin in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rapamycin-d3 as an internal standard.
Principle
This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation of rapamycin and its deuterated internal standard, this compound, on a reversed-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.
Data Presentation
The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the quantification of rapamycin in whole blood.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.5 - 100 | 1 - 50 | 0.2 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.2 |
| Intra-day Precision (% CV) | < 10% | < 15% | < 8% |
| Inter-day Precision (% CV) | < 12% | < 15% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 92 - 108% |
| Extraction Recovery | > 85% | Not Reported | > 80% |
Experimental Protocols
Materials and Reagents
-
Rapamycin certified reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Zinc sulfate (optional, for protein precipitation)
-
Whole blood (human, drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Equipment
-
Liquid chromatograph (HPLC or UPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of rapamycin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working standards for calibration curve points.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
Protein Precipitation Solution: Methanol containing the internal standard (this compound) at a concentration of 100 ng/mL. Alternatively, a solution of 0.1 M zinc sulfate in methanol/water can be used.
Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control.
-
Addition of Internal Standard and Protein Precipitation: Add 200 µL of the protein precipitation solution (methanol containing 100 ng/mL this compound) to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography (LC)
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rapamycin: Precursor ion (m/z) 931.5 → Product ion (m/z) 864.5
-
This compound: Precursor ion (m/z) 934.5 → Product ion (m/z) 864.5
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for rapamycin quantification.
mTOR Signaling Pathway and Rapamycin Inhibition
Application Notes and Protocols for Rapamycin Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the sample preparation and analysis of rapamycin (also known as sirolimus) in biological matrices, specifically whole blood, utilizing a deuterated internal standard. The protocols outlined are primarily designed for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method widely used for therapeutic drug monitoring and pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard, such as deuterium-labeled sirolimus (sirolimus-d3), is critical for correcting matrix effects and improving the accuracy and precision of the assay.[3][4]
Introduction
Rapamycin is a potent immunosuppressant and mTOR inhibitor used to prevent organ transplant rejection and in the treatment of certain cancers.[1][5] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin in whole blood is essential.[1][6] Rapamycin primarily partitions into red blood cells, making whole blood the preferred matrix for analysis.[7]
This application note details a robust sample preparation protocol based on protein precipitation, a common, rapid, and effective method for extracting rapamycin from whole blood.[3][8][9] The use of a deuterated internal standard is emphasized to ensure the highest quality analytical results.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for rapamycin analysis. These values can serve as a benchmark for method development and validation.
Table 1: Method Performance Characteristics
| Parameter | Reported Range/Value | Matrix | Internal Standard | Reference |
| Linearity Range | 0.5 - 50 ng/mL | Porcine Whole Blood & Lung Tissue | Ascomycin | [1] |
| 0.1 - 100 ng/mL | Porcine Whole Blood | Ascomycin | [5] | |
| 0.6 - 49.2 ng/ml | Human Whole Blood | Sirolimus-¹³C-d₃ | [10] | |
| 1.6 - 50 µg/L | Human Whole Blood | Desmethoxy-rapamycin | [11][12] | |
| 2.3 - 1000.0 ng/mL | Rabbit Ocular Tissues | Erythromycin | [13] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Porcine Whole Blood & Lung Tissue | Ascomycin | [1] |
| 0.1 ng/mL | Porcine Whole Blood | Ascomycin | [5] | |
| 0.6 ng/mL | Human Whole Blood | Sirolimus-¹³C-d₃ | [10] | |
| 1.0 µg/L | Human Whole Blood | Not Specified | [14] | |
| Inter-assay Precision (CV%) | 2.5 - 12.5% | Human Whole Blood | Sirolimus-¹³C-d₃ | [10] |
| 2.7 - 5.7% | Human Whole Blood | Sirolimus-d₃ | [3][4] | |
| 7.6 - 9.7% (with DMR as IS) | Human Whole Blood | Desmethoxyrapamycin | [3][4] | |
| Intra-assay Precision (CV%) | 0.9 - 14.7% | Human Whole Blood | Sirolimus-¹³C-d₃ | [10] |
| Accuracy | 90 - 113% | Human Whole Blood | Sirolimus-¹³C-d₃ | [10] |
| 90.42 - 107.63% | Porcine Whole Blood | Ascomycin | [1] |
Table 2: Extraction Recovery
| Analyte | Recovery Rate (%) | Matrix | Extraction Method | Reference |
| Sirolimus | 76.6 - 84% | Human Whole Blood | Protein Precipitation & Online SPE | [2][10] |
| Sirolimus | ~73% | Human Whole Blood | Protein Precipitation & Online SPE | [11] |
| Sirolimus | ~45% | Human Whole Blood | Liquid-Liquid & Solid-Phase Extraction | [15][16] |
| Sirolimus | 94 - 97% | Rat Blood, Plasma, Urine, Tissues | Not specified | [17] |
Experimental Protocols
This section provides a detailed protocol for the extraction of rapamycin from whole blood using protein precipitation, followed by analysis with LC-MS/MS.
Materials and Reagents
-
Whole blood samples collected in EDTA tubes.
-
Rapamycin certified reference standard.
-
Deuterated rapamycin (e.g., Sirolimus-¹³C-d₃ or Sirolimus-d₃) as an internal standard (IS).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Ammonium acetate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Microcentrifuge tubes (1.5 or 2 mL).
-
Autosampler vials.
Equipment
-
Calibrated pipettes.
-
Vortex mixer.
-
Benchtop microcentrifuge.
-
Nitrogen evaporator (optional).
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
Protocol: Protein Precipitation
-
Sample Thawing and Mixing: Allow whole blood samples, calibrators, and quality controls to thaw completely at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.[10] For porcine blood, a 100 µL aliquot can be used.[5]
-
Internal Standard Spiking: Prepare a working solution of the deuterated internal standard in methanol. Add a specified amount (e.g., 10 µL of a 5000 ng/mL solution) of the IS working solution to each sample, calibrator, and QC, except for the blank matrix samples.[9]
-
Precipitation:
-
Vortexing: Vortex the tubes vigorously for 15-30 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 - 15,000 g) for 10 minutes to pellet the precipitated proteins.[8][11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for direct injection or to a new tube for further processing (e.g., evaporation and reconstitution).[11]
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 100-200 µL) of the mobile phase starting condition to concentrate the analyte and improve compatibility with the LC system.[9][13]
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-20 µL) of the final extract onto the LC-MS/MS system.[8][13]
LC-MS/MS Parameters (Example)
-
LC Column: A reversed-phase C18 or C8 column is commonly used.[11][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 2 mM ammonium acetate and/or 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typical.[1][11]
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation protocol.
Caption: Workflow for rapamycin extraction from whole blood.
Rapamycin Signaling Pathway (mTORC1)
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Blood distribution of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Quantification of sirolimus by liquid chromatography-tandem mass spectrometry using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of rapamycin in whole blood using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of rapamycin in whole blood by HPLC. | Semantic Scholar [semanticscholar.org]
- 17. Pharmacometrics and delivery of novel nanoformulated PEG-b-poly(ε-caprolactone) micelles of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Sirolimus Using Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirolimus (also known as rapamycin) is a potent immunosuppressant and a mammalian target of rapamycin (mTOR) inhibitor. It is widely used in organ transplantation to prevent rejection and is also being investigated for its anti-cancer properties.[1][2] Due to its narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sirolimus is crucial to ensure efficacy and minimize toxicity.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of sirolimus in whole blood due to its high sensitivity and specificity.[2][5] The use of a stable isotope-labeled internal standard, such as Rapamycin-d3 (Sirolimus-d3), is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[6][7]
These application notes provide detailed protocols for the quantification of sirolimus in whole blood using this compound as an internal standard for pharmacokinetic studies.
Signaling Pathway of Sirolimus
Sirolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. It first forms a complex with the intracellular protein FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and survival.[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest at the G1 phase.[1][8]
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting sirolimus from whole blood samples.
Materials:
-
Whole blood collected in EDTA tubes
-
This compound internal standard (IS) solution (e.g., 15 ng/mL in methanol)
-
Methanol, HPLC grade
-
Zinc sulfate solution (e.g., 0.1 M)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw frozen whole blood samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.
-
Add 200 µL of the this compound internal standard solution in methanol.
-
Add 300 µL of neat methanol.
-
Vortex the mixture vigorously for 10 minutes to precipitate proteins.
-
Alternatively, a precipitating solution of acetonitrile and 0.1M zinc sulfate (4:1 v/v) containing the internal standard can be used. Mix 100 µL of the sample with 500 µL of this precipitating solution.[6]
-
Centrifuge the mixture at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1 mM Formic acid and 0.05 mM Ammonium acetate in ultrapure water |
| Mobile Phase B | 0.1 mM Formic acid and 0.05 mM Ammonium acetate in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | A typical gradient starts with a higher percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute the analytes, and then re-equilibrates to the initial conditions. For example: 0-0.4 min, 50% B; 0.4-0.41 min, 50-90% B; 0.41-1.8 min, 90-100% B; 1.8-2.2 min, 100-50% B; 2.2-3.0 min, 50% B.[7] |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sirolimus: m/z 931.7 → 864.6 this compound: m/z 934.7 → 864.6 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | Optimized for the number of MRM transitions |
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Sirolimus Quantification
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Calibration Range | Dependent on study needs | 0.5 - 50.0 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[5] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15%[5] |
| Recovery | Consistent and reproducible | 73-77% for sirolimus[9] |
| Matrix Effect | Minimal and compensated by IS | Ion enhancement observed but compensated by internal standard[6] |
Table 2: Representative Pharmacokinetic Parameters of Sirolimus in Healthy Volunteers
| Parameter | Mean ± SD (n=6) |
| Dose | Single oral dose |
| Cmax (ng/mL) | Varies with dose |
| Tmax (hr) | 1.3 ± 0.5 |
| AUC₀₋₁₄₄ₕ (ng·hr/mL) | Varies with dose |
| t₁/₂ (hr) | 60 ± 10 |
| Apparent Oral Clearance (Cl/F) (mL/h·kg) | 278 ± 117 |
| Volume of Distribution (Vss/F) (L/kg) | 23 ± 10 |
| Whole Blood to Plasma Ratio | 36 |
Note: These are general pharmacokinetic parameters and may vary depending on the specific study population, formulation, and co-administered drugs.[10]
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of sirolimus using LC-MS/MS with this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of sirolimus in whole blood. This is critical for conducting reliable pharmacokinetic studies, which are essential for optimizing dosing regimens, ensuring patient safety, and advancing the clinical development of sirolimus for various therapeutic applications. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iatdmct2024.org [iatdmct2024.org]
- 4. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 6. msacl.org [msacl.org]
- 7. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 8. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
Application Notes: Therapeutic Drug Monitoring of Rapamycin Using Rapamycin-d3 as an Internal Standard
Introduction
Rapamycin (also known as Sirolimus) is a potent immunosuppressant drug primarily used to prevent organ rejection in transplant patients.[1] It functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin is crucial to ensure efficacy while minimizing toxicity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of rapamycin, offering high specificity and sensitivity compared to immunoassays.[3] The use of a stable isotope-labeled internal standard, such as Rapamycin-d3, is essential for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[4]
Principle of the Method
This method describes the quantitative analysis of rapamycin in whole blood using LC-MS/MS with this compound as an internal standard. The procedure involves a simple protein precipitation step to extract the drug and the internal standard from the whole blood matrix. The supernatant is then injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer in positive ion mode. Quantification is performed by comparing the peak area ratio of rapamycin to this compound against a calibration curve prepared in the same matrix.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of rapamycin using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Rapamycin |
| Internal Standard | This compound |
| Matrix | Human Whole Blood |
| Calibration Range | 0.5 - 50.0 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| Low QC | 2.5 | < 15% | < 15% | 85-115% |
| Medium QC | 15.0 | < 15% | < 15% | 85-115% |
| High QC | 40.0 | < 15% | < 15% | 85-115% |
| (Data presented is a representative summary from various sources)[6][7] |
Signaling Pathway
Rapamycin exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. The following diagram illustrates the key components of this pathway.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols
1. Materials and Reagents
-
Rapamycin certified reference standard
-
This compound internal standard[8]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate
-
Ammonium Formate
-
Formic Acid
-
Human whole blood (for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 15 ng/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation)
The following workflow diagram illustrates the sample preparation process.
Caption: Workflow for whole blood sample preparation.
Protocol Steps:
-
Pipette 100 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of neat methanol.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Parameters
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1 mM Formic acid and 0.05 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1 mM Formic acid and 0.05 mM Ammonium Acetate in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| Gradient Elution | A typical gradient starts at 50% B, increases to 100% B, holds, and then re-equilibrates. |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex, Waters, or equivalent) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition (Rapamycin) | m/z 931.7 → 864.6 |
| MRM Transition (this compound) | m/z 934.7 → 864.6 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
5. Data Analysis
-
Integrate the peak areas for both rapamycin and this compound.
-
Calculate the peak area ratio (Rapamycin/Rapamycin-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.
-
Determine the concentration of rapamycin in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the therapeutic drug monitoring of rapamycin in whole blood. This approach allows for accurate dose adjustments, which is critical for optimizing immunosuppressive therapy and minimizing the risk of adverse effects in transplant recipients.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Immunoassay determination of rapamycin: reliability of the method with respect to liquid chromatography mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An accurate quantitative LC/ESI-MS/MS method for sirolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
Application Notes and Protocols for Rapamycin-d3 in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rapamycin-d3 in preclinical toxicology studies. The protocols are based on established OECD guidelines and published research on Rapamycin, offering a framework for assessing the safety profile of this deuterated compound.
Introduction to this compound
Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] this compound is a deuterated analog of Rapamycin. The substitution of hydrogen with deuterium atoms can alter the pharmacokinetic profile of a drug, often by slowing down its metabolism.[2][3][4] This modification can potentially lead to a longer half-life, reduced formation of metabolites, and a modified toxicity profile compared to the non-deuterated parent compound.[2] Therefore, preclinical toxicology studies of this compound are crucial to characterize its safety profile and determine any therapeutic advantages over Rapamycin.
The primary mechanism of action of both Rapamycin and this compound is the inhibition of the mTOR signaling pathway. Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[5] While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute treatment, although prolonged exposure can inhibit its assembly and function.[5]
Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular processes. A simplified representation of the mTORC1 and mTORC2 pathways is provided below.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Toxicology Data for Rapamycin in Preclinical Models
The following tables summarize quantitative data from preclinical toxicology studies of Rapamycin in rodents. While specific data for this compound is not yet widely available, these tables provide a baseline for designing studies and interpreting results for the deuterated compound.
Table 1: Acute Toxicity of Rapamycin in Rodents
| Species | Strain | Route of Administration | Vehicle | Dose (mg/kg) | Observed Effects | Reference |
| Mouse | CD-1 | Oral | 20% DMA, 75% centrophil w, 5% polysorbate 80 | 500 | Ptosis, rough coat, reduced motor activity | [6] |
| Rat | Charles River CD | Oral | 20% DMA, 75% centrophil w, 5% polysorbate 80 | 500, 800 | Ptosis, decreased motor activity, red pigmentation at eyes and mouth | [6] |
| Rat | Sprague-Dawley | Intravenous | 50% DMA, 40% polyethylene glycol 400, 10% polysorbate 80 | 250 | No mortality, effects attributed to vehicle | [6] |
Table 2: Repeated-Dose Toxicity of Rapamycin in Rodents
| Species | Strain | Route of Administration | Dose | Duration | Key Findings | Reference |
| Rat | Sprague-Dawley | Intraperitoneal | 1.5 mg/kg/day | 14 days | Reduced weight gain, thymic medullary atrophy, focal myocardial necrosis | [7] |
| Rat | Not Specified | Oral | ≥ 3 mg/m²/day | Not Specified | Male reproductive toxicity (testicular atrophy, hypospermia) | [8] |
| Rat | Not specified | Intravenous | 0.2-5 mg/kg | Single dose | Reduced respiratory rate | [8] |
| Rat | Not specified | Intravenous | Not specified | 14 days | Myocardial degeneration | [8] |
| Rat | Not specified | Intravenous | Not specified | 6 months | Increased incidence of cardiomyopathy | [8] |
| Mouse | C57BL/6 | Oral (in diet) | 14 ppm (~2.24 mg/kg/day) | Chronic | Decreased phosphorylated rpS6 in colon and fat | [9] |
| Mouse | C57BL/6 | Oral (in diet) | 42 ppm (~6.72 mg/kg/day) | Chronic | Decreased phosphorylated rpS6 in colon and fat | [9] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Rapamycin in Rodents (where available)
| Species | Strain | Route of Administration | Duration | NOAEL | LOAEL | Adverse Effects at LOAEL | Reference |
| Rat | Not specified | Oral | Not specified | < 0.6 mg/m²/day | 0.6 mg/m²/day | Onset of male reproductive effects | [8] |
| Female Mouse | CD-1 | Oral | 86 weeks | Not established | All doses | Uterine atrophy | [10] |
Experimental Protocols
The following are generalized protocols for acute and sub-chronic oral toxicity studies based on OECD guidelines. These should be adapted based on the specific characteristics of this compound and the research objectives.
Acute Oral Toxicity Study (Fixed Dose Procedure - OECD 420)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of this compound.[6][11][12][13][14]
Workflow for Acute Oral Toxicity Study
Caption: Workflow for an acute oral toxicity study.
Methodology:
-
Test Animals: Healthy, young adult rodents (rats or mice) of a single sex (typically females).
-
Housing and Diet: Animals should be housed in appropriate conditions with ad libitum access to standard laboratory diet and water, except for a brief fasting period before dosing.
-
Sighting Study: A preliminary study with single animals at different dose levels (e.g., 5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.
-
Main Study:
-
Groups of at least 5 animals of the same sex are used for each dose level.
-
This compound is administered as a single oral dose via gavage. The vehicle should be appropriate for the solubility of this compound and non-toxic.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to determine the dose at which evident toxicity or mortality occurs and to classify the substance according to the Globally Harmonized System (GHS).
Sub-chronic (90-Day) Oral Toxicity Study (OECD 408)
This protocol is designed to evaluate the toxicity of this compound following repeated oral administration over a 90-day period.[15][16][17][18][19]
Workflow for Sub-chronic Oral Toxicity Study
Caption: Workflow for a sub-chronic oral toxicity study.
Methodology:
-
Test Animals: Young, healthy rodents (preferably rats), with at least 10 males and 10 females per dose group.
-
Dose Levels: At least three dose levels of this compound plus a control group receiving the vehicle alone. The highest dose should induce some toxicity but not significant mortality.
-
Administration: this compound is administered daily by oral gavage for 90 consecutive days.
-
In-life Observations:
-
Daily observation for clinical signs of toxicity.
-
Weekly measurement of body weight and food consumption.
-
Ophthalmological examination before and at the end of the study.
-
-
Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
-
Pathology:
-
All animals undergo a complete gross necropsy.
-
Organs are weighed.
-
A comprehensive set of tissues from the control and high-dose groups are examined histopathologically. Any target organs identified in the high-dose group are also examined in the lower dose groups.
-
-
Data Analysis: The data are analyzed to identify target organs of toxicity, characterize the dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Conclusion
The provided application notes and protocols offer a foundational framework for conducting preclinical toxicology studies of this compound. The deuteration of Rapamycin is intended to modulate its pharmacokinetic properties, which may, in turn, alter its toxicological profile. Therefore, rigorous toxicological evaluation is essential. By following established guidelines and leveraging the existing knowledge on Rapamycin, researchers can effectively characterize the safety of this compound and assess its potential for further drug development. It is critical to note that these are generalized protocols and should be adapted to the specific scientific questions and regulatory requirements of the study.
References
- 1. researchgate.net [researchgate.net]
- 2. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. search.library.northwestern.edu [search.library.northwestern.edu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. bemsreports.org [bemsreports.org]
- 15. oecd.org [oecd.org]
- 16. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 17. oecd.org [oecd.org]
- 18. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 19. ifif.org [ifif.org]
Preparing Rapamycin-d3 Stock Solutions for Analytical Standards
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin-d3 (Sirolimus-d3) is the deuterated form of Rapamycin, a potent allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Rapamycin in various biological matrices using mass spectrometry-based techniques such as GC-MS or LC-MS.[1][3][4] Accurate preparation of this compound stock solutions is critical for generating reliable and reproducible quantitative data. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use as analytical standards.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][2] |
| Formula Weight | 917.2 g/mol | [1][3] |
| Purity | ≥98% deuterated forms (d₁-d₃) | [1][3][4] |
| Solubility in Ethanol | ~50 mg/mL | [2][3][4] |
| Solubility in DMSO | ~25 mg/mL or 125 mg/mL (with ultrasonication) | [1][2][3][4] |
| Solubility in Methanol | ~25 mg/mL | [1][3][4] |
| Solubility in Chloroform | ~5 mg/mL | [1][3][4] |
| Storage Temperature | -20°C | [1][3] |
| Stability of Stock Solution | ≥ 1 year at -20°C | [1][3] |
| UV/Vis. λmax | 268, 278, 289 nm | [1][3][4] |
Experimental Protocols
Materials:
-
This compound (crystalline solid or solution in ethanol)
-
High-purity solvents (e.g., ethanol, DMSO, methanol)
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Cryogenic vials for aliquoting
Protocol for Preparing this compound Stock Solution from a Crystalline Solid:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Dissolution:
-
Transfer the weighed this compound to a Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethanol, DMSO, or methanol) to dissolve the solid.
-
Vortex the solution until the solid is completely dissolved. An ultrasonic bath can be used to aid dissolution.[2]
-
-
Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the solvent.
-
Inert Gas Purge: Purge the headspace of the volumetric flask with a gentle stream of an inert gas (nitrogen or argon) to displace oxygen and minimize degradation.
-
Aliquoting and Storage:
Protocol for Changing the Solvent of a Pre-dissolved this compound Solution:
Some suppliers provide this compound as a solution in a specific solvent (e.g., ethanol).[1] To change the solvent:
-
Evaporation: Under a gentle stream of nitrogen gas, evaporate the existing solvent until the this compound is a dry film.
-
Immediate Reconstitution: Immediately add the desired volume of the new solvent of choice (e.g., methanol, DMSO, or chloroform).[1]
-
Dissolution: Vortex or sonicate until the this compound is fully dissolved.
-
Storage: Aliquot and store at -20°C as described above.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.
References
Application Notes and Protocols for Cellular Uptake and Distribution Studies Using Deuterated Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), is a cornerstone of immunosuppressive therapies and exhibits significant anti-proliferative properties relevant to cancer research.[1][2] Understanding its cellular uptake, intracellular concentration, and subcellular distribution is critical for optimizing its therapeutic efficacy and minimizing off-target effects. The use of deuterated rapamycin, a stable isotope-labeled analog, offers significant advantages in quantitative analysis, particularly when employing mass spectrometry-based techniques. The deuterium label provides a distinct mass shift, allowing for precise differentiation from the endogenous or non-labeled drug and serving as an ideal internal standard for accurate quantification.[3][4] This document provides detailed application notes and experimental protocols for conducting cellular uptake and distribution studies comparing deuterated and non-deuterated rapamycin.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its effects by forming a complex with the intracellular protein FKBP12.[5] This complex then binds to the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism, and inhibits its function.[1][5] mTOR is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6] Rapamycin primarily inhibits mTORC1, which controls key cellular processes such as protein synthesis and autophagy.[1]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Quantitative Data Presentation
A primary advantage of using deuterated rapamycin is the ability to perform precise comparative quantitative analysis. The following tables provide a template for summarizing key data from cellular uptake and distribution experiments.
Table 1: Cellular Uptake Kinetics of Deuterated vs. Non-Deuterated Rapamycin
| Time Point (minutes) | Intracellular Concentration (ng/mg protein) - Non-Deuterated Rapamycin | Intracellular Concentration (ng/mg protein) - Deuterated Rapamycin |
| 0 | 0 | 0 |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
Table 2: Subcellular Distribution of Deuterated vs. Non-Deuterated Rapamycin at Steady State
| Subcellular Fraction | Concentration (ng/mg protein) - Non-Deuterated Rapamycin | Concentration (ng/mg protein) - Deuterated Rapamycin |
| Whole Cell Lysate | ||
| Cytosolic | ||
| Nuclear | ||
| Mitochondrial | ||
| Microsomal |
Experimental Protocols
The following protocols are designed for a comparative study of deuterated and non-deuterated rapamycin in a selected cell line (e.g., a cancer cell line with active mTOR signaling).
Caption: Experimental workflow for comparative cellular uptake and distribution studies.
Protocol 1: Total Cellular Uptake Analysis using LC-MS/MS
Objective: To quantify and compare the total intracellular concentration of deuterated and non-deuterated rapamycin over time.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Deuterated rapamycin (e.g., Rapamycin-d3)
-
Non-deuterated rapamycin
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment:
-
Prepare stock solutions of deuterated and non-deuterated rapamycin in DMSO.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of either deuterated rapamycin, non-deuterated rapamycin, or vehicle control.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Harvesting and Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
For drug extraction, add three volumes of ice-cold acetonitrile (containing a suitable internal standard if not using deuterated rapamycin as its own standard) to the cell lysate.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for rapamycin.
-
Use multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for non-deuterated rapamycin (e.g., m/z 931.6 → 864.5) and deuterated rapamycin (e.g., m/z 934.6 → 867.5).
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of each compound.
-
Calculate the intracellular concentration of rapamycin in each sample and normalize to the protein concentration (ng/mg protein).
-
Plot the intracellular concentration versus time to determine the uptake kinetics.
-
Protocol 2: Subcellular Distribution Analysis
Objective: To determine the concentration of deuterated and non-deuterated rapamycin in different subcellular compartments.
Materials:
-
Same as Protocol 1
-
Subcellular fractionation kit or buffers (for isolation of nuclear, cytosolic, mitochondrial, and microsomal fractions)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, treating cells for a time point determined to be at or near steady-state uptake.
-
Cell Harvesting and Subcellular Fractionation:
-
Harvest the cells as described in Protocol 1.
-
Perform subcellular fractionation according to the manufacturer's protocol or a standard biochemical procedure. This typically involves differential centrifugation to separate the different organelles.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
For each subcellular fraction, determine the protein concentration.
-
Perform drug extraction and LC-MS/MS analysis as described in steps 4 and 5 of Protocol 1.
-
-
Data Analysis:
-
Calculate the concentration of deuterated and non-deuterated rapamycin in each subcellular fraction and normalize to the protein concentration of that fraction.
-
Compare the distribution profiles of the two compounds.
-
Protocol 3: Visualization of Intracellular Distribution by MALDI-MS Imaging
Objective: To visualize the spatial distribution of deuterated and non-deuterated rapamycin within cells.
Materials:
-
Cells cultured on conductive slides (e.g., ITO-coated slides)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Washing buffers (e.g., PBS, ammonium formate)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-MS imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells directly on conductive slides.
-
Treat the cells with deuterated or non-deuterated rapamycin as described in Protocol 1.
-
-
Sample Preparation for MALDI Imaging:
-
After treatment, gently wash the cells with PBS and then with a volatile buffer like ammonium formate to remove salts.
-
Fix the cells with a suitable fixation agent.
-
Apply the MALDI matrix uniformly over the cells using an automated sprayer or spotter.
-
-
MALDI-MS Imaging:
-
Acquire mass spectra across the cell surface in a raster pattern to generate an ion map.
-
Set the mass spectrometer to detect the specific m/z values for deuterated and non-deuterated rapamycin.
-
-
Image Analysis:
-
Generate ion images that show the intensity and spatial distribution of each compound within the cells.
-
Overlay the ion images with optical images of the cells to correlate drug distribution with cellular morphology.
-
Conclusion
The use of deuterated rapamycin in conjunction with sensitive analytical techniques like LC-MS/MS and MALDI-MS imaging provides a powerful approach to meticulously study its cellular pharmacology. The protocols outlined in this document offer a comprehensive framework for researchers to conduct detailed investigations into the cellular uptake and subcellular distribution of rapamycin, ultimately contributing to a deeper understanding of its mechanism of action and the development of more effective therapeutic strategies.
References
- 1. MALDI Mass Spectrometry Imaging of Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deuteration of proteins boosted by cell lysates: high-resolution amide and Hα magic-angle-spinning (MAS) NMR without the reprotonation bottleneck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity with Rapamycin-d3 in LC-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of Rapamycin-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to help you identify and resolve common problems leading to poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is very low or absent. What are the initial checks I should perform?
When you observe a sudden and complete loss of signal, it often points to a singular system failure rather than a complex analytical issue. Here’s a checklist of the initial "low-hanging fruit" to investigate:
-
Verify Sample and Standard Preparation:
-
Ensure that the this compound standard was added to the sample correctly.
-
Prepare a fresh dilution of your this compound standard in the mobile phase and inject it directly to confirm the standard's integrity and concentration.
-
-
Check the LC-MS System:
-
Mass Spectrometer: Confirm that the MS is functioning correctly. Check for a stable electrospray by observing the spray needle (a flashlight can be helpful).[1] Ensure that the nitrogen gas for nebulization and drying is flowing and that the source voltages are active.[1]
-
Liquid Chromatography: Ensure there is mobile phase flow. Check for leaks in the system, especially between the column and the MS inlet.[2][3] Verify that the pumps are primed and that there are no air bubbles in the solvent lines.[1] A common issue can be a loss of prime on one of the pumps, leading to no gradient formation and, consequently, no elution.[1]
-
-
Isolate the Problem Source:
-
Bypass the LC column and infuse a fresh standard solution directly into the mass spectrometer. If a signal appears, the issue likely lies with the LC system (column, mobile phase, pump).
-
If there is still no signal upon direct infusion, the problem is likely with the mass spectrometer source, settings, or the standard itself.
-
Q2: I observe a signal for this compound, but it's weak and inconsistent. What could be the cause?
Weak and inconsistent signals are often related to ionization issues, mobile phase composition, or the stability of the analyte.
-
Suboptimal Adduct Formation: Rapamycin readily forms adducts with ammonia and alkali metals (e.g., sodium, potassium).[4] The protonated molecule [M+H]⁺ is often not detected or is very weak.[4] Your signal might be split among several different adducts, reducing the intensity of any single one. The most abundant adduct is often the sodium adduct [M+Na]⁺.[4][5]
-
Mobile Phase pH and Additives: The pH of the mobile phase can affect ionization efficiency. While formic acid is commonly used, it may not be optimal for Rapamycin. Consider using mobile phase additives that promote the formation of a single, stable adduct to enhance the signal.
-
Ion Suppression/Enhancement: Components from the sample matrix co-eluting with this compound can suppress its ionization, leading to a lower signal.[6]
-
In-source Fragmentation or Deuterium Exchange: The settings in the ion source (e.g., cone voltage, collision energy) might be too harsh, causing the this compound molecule to fragment before detection.[7] In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent, especially if the labels are on acidic or basic sites.[7]
Q3: How can I improve the signal intensity of my this compound?
To enhance the signal intensity, the primary strategy is to consolidate the ion signal into a single, highly abundant adduct.
-
Promote a Specific Adduct: The addition of a salt to the mobile phase can drive the formation of a specific adduct and significantly increase the signal. For example, adding lithium acetate to the mobile phase can shift the equilibrium entirely to the lithium adduct [M+Li]⁺, resulting in a 4-5 fold increase in ion counts.[4] Similarly, the use of cesium has been shown to produce a single, high-intensity product ion (the Cs⁺ ion itself) in MS/MS, improving specificity and signal.[8]
-
Optimize Mass Spectrometer Source Conditions: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperatures) using a solution of this compound to maximize the signal for the chosen adduct.[9][10]
-
Improve Chromatographic Separation: Optimize the LC method to ensure that this compound elutes in a sharp peak and is well-separated from matrix components that could cause ion suppression.[6]
Q4: My this compound peak is broad or splitting. What does this indicate?
Peak shape issues like broadening or splitting can be caused by several factors:
-
Isomerization: Rapamycin can exist as two isomeric forms in certain organic solvents.[11][12] This equilibrium between isomers can be influenced by the solvent's polarity and aproticity, potentially leading to peak splitting or broadening if the conversion is slow on the chromatographic timescale.[12]
-
Column Issues: A contaminated or overloaded column can lead to poor peak shape.[13] Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.[14]
-
Chromatographic Conditions: Suboptimal mobile phase composition or gradient can affect peak shape. Ensure the mobile phase strength is appropriate for the analyte and column.[10][14]
Q5: I'm concerned about the stability of this compound in my samples and standards. What precautions should I take?
Rapamycin is known to be unstable under certain conditions.
-
Degradation: Rapamycin can undergo hydrolysis, particularly in highly basic aqueous solutions, leading to a ring-opened form (secorapamycin).[15]
-
Solvent-Induced Isomerization: As mentioned, Rapamycin can form isomers in various organic solvents like acetone, chloroform, and alcohols.[11]
-
Storage: Stock solutions of Rapamycin should be stored at low temperatures (e.g., -20°C) to minimize degradation.[5] It's also advisable to prepare working solutions fresh.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Enhancing Signal Intensity via Adduct Formation
This protocol describes how to systematically test different mobile phase additives to enhance the signal of this compound by promoting the formation of a specific adduct.
Objective: To identify a mobile phase additive that produces a single, high-intensity adduct of this compound, thereby improving the limit of detection.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Prepare 10 mM stock solutions of the following additives in water: Ammonium Formate, Sodium Acetate, Lithium Acetate, and Cesium Acetate.
-
-
Direct Infusion Analysis:
-
Set up a direct infusion of the this compound stock solution into the mass spectrometer at a flow rate of 10-20 µL/min.
-
Tee in the mobile phase (e.g., 50:50 Acetonitrile:Water) containing one of the additives at a final concentration of 0.1-0.2 mM.
-
Acquire full scan mass spectra in positive ion mode.
-
-
Data Evaluation:
-
For each additive, identify the most abundant this compound related ion (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺, [M+Cs]⁺).
-
Compare the absolute intensity of the most abundant adduct for each condition.
-
Select the additive that provides the highest and most stable signal for a single adduct.
-
Expected Results: A significant increase in signal intensity for a specific adduct compared to a mobile phase with only a standard acid like formic acid. Lithium and sodium are often good candidates for Rapamycin.[4]
| Additive (0.2 mM) | Rapamycin Adduct (m/z) | This compound Adduct (m/z) | Expected Signal Enhancement |
| None (Formic Acid) | [M+Na]⁺ (936.6) | [M+Na]⁺ (939.6) | Baseline |
| Ammonium Formate | [M+NH₄]⁺ (931.6) | [M+NH₄]⁺ (934.6) | Moderate |
| Sodium Acetate | [M+Na]⁺ (936.6) | [M+Na]⁺ (939.6) | High |
| Lithium Acetate | [M+Li]⁺ (920.6) | [M+Li]⁺ (923.6) | Very High (Potentially 4-5x)[4] |
| Cesium Acetate | [M+Cs]⁺ (1046.5) | [M+Cs]⁺ (1049.5) | High (with unique fragmentation)[8] |
Note: The exact m/z values will depend on the specific this compound isotopologue used.
Protocol 2: Assessing Deuterium Back-Exchange
This protocol helps determine if the deuterium labels on your internal standard are exchanging with protons from the solvent, which can compromise quantitation.[7]
Objective: To evaluate the stability of the deuterium label on this compound in the analytical mobile phase and sample diluent.
Methodology:
-
Prepare Solutions:
-
Solution A (Control): Freshly prepare a solution of this compound in the initial mobile phase conditions.
-
Solution B (Incubated): Prepare an identical solution to A. Incubate this solution at the temperature of the autosampler for a duration equivalent to a typical analytical run (e.g., 8-24 hours).
-
-
LC-MS Analysis:
-
Inject Solution A to get a baseline chromatogram and signal intensity for this compound.
-
Inject Solution B and acquire the chromatogram under the same conditions.
-
-
Data Evaluation:
-
Compare the peak area of this compound in both chromatograms. A significant decrease in the peak area of the deuterated standard in Solution B compared to Solution A may suggest instability.
-
Monitor the mass channel for unlabeled Rapamycin in the chromatogram from Solution B. An increase in the signal for unlabeled Rapamycin could indicate back-exchange.
-
Visualizations
Troubleshooting Workflow for Low Signal Intensity
The following diagram outlines a logical workflow for troubleshooting poor signal intensity of this compound.
Caption: A decision tree for troubleshooting low signal intensity.
Rapamycin Adduct Formation in ESI-MS
This diagram illustrates how Rapamycin can form various adducts in the ion source and how adding a specific salt can drive the formation of a single adduct.
Caption: Impact of mobile phase additives on Rapamycin adduct formation.
References
- 1. biotage.com [biotage.com]
- 2. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Rapamycin-d3
Welcome to the technical support center for the analysis of Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development, parameter optimization, and troubleshooting for the quantitative analysis of this compound by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
This compound is a deuterated form of Rapamycin (also known as Sirolimus), a potent immunosuppressant drug. In mass spectrometry, this compound serves as an ideal internal standard (IS) for the quantification of Rapamycin in biological matrices. Its chemical and physical properties are nearly identical to Rapamycin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled Rapamycin by the mass spectrometer, enabling accurate and precise quantification.
Q2: What is the typical sample preparation method for analyzing this compound in whole blood?
The most common method for extracting Rapamycin and this compound from whole blood is protein precipitation. This technique is favored for its simplicity and speed. Typically, a small volume of whole blood is mixed with a precipitating agent, such as acetonitrile or a solution of zinc sulfate in methanol.[1] This process denatures and precipitates proteins, releasing the analytes into the supernatant. After centrifugation, the clear supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary.
Q3: Which type of HPLC column is recommended for the separation of this compound?
Reversed-phase columns, particularly C8 and C18, are widely used for the chromatographic separation of Rapamycin and its deuterated internal standard.[2] These columns provide good retention and separation from endogenous matrix components. A column with a particle size of 5 µm or less is often employed to achieve sharp peaks and efficient separation.
Q4: What are the typical mobile phases used for the analysis of this compound?
A gradient elution using a combination of an aqueous and an organic mobile phase is typically employed. The organic phase is commonly acetonitrile or methanol, while the aqueous phase is often water containing a small amount of an additive to improve ionization efficiency and peak shape.[3] Common additives include formic acid (0.1%) or ammonium formate. The use of these additives helps in the formation of protonated or ammoniated adducts of the analytes, which are readily detected in positive ion mode.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Rapamycin.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of formic acid (e.g., 0.1%) can help to protonate the analyte and improve peak shape.
-
-
Possible Cause B: Column Overload. Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Try diluting the sample or reducing the injection volume.
-
-
Possible Cause C: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Issue 2: Low Signal Intensity or Sensitivity
-
Possible Cause A: Suboptimal Mass Spectrometry Parameters. Incorrect collision energy, cone voltage, or other source parameters can lead to poor ionization and fragmentation, resulting in low signal intensity.
-
Solution: Optimize the mass spectrometry parameters by performing a compound optimization or by manually ramping the collision energy and cone voltage to find the values that yield the highest signal for your specific instrument. Refer to the data tables below for recommended starting points.
-
-
Possible Cause B: Ion Suppression/Enhancement (Matrix Effects). Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.[4]
-
Solution:
-
Improve sample cleanup to remove interfering matrix components.
-
Optimize the chromatographic method to separate the analyte from the interfering compounds.
-
Dilute the sample to reduce the concentration of matrix components.[5]
-
-
-
Possible Cause C: Improper Adduct Formation. Rapamycin and this compound can form various adducts (e.g., [M+H]+, [M+NH4]+, [M+Na]+). Inconsistent or multiple adduct formation can split the ion signal and reduce the intensity of the desired precursor ion.
-
Solution:
-
Optimize the mobile phase composition. The presence of ammonium salts (e.g., ammonium formate) can promote the formation of the [M+NH4]+ adduct, which is often more stable and intense.[6]
-
Ensure high-purity solvents and reagents to minimize sodium contamination, which can lead to the formation of [M+Na]+ adducts.
-
-
Issue 3: High Background Noise
-
Possible Cause A: Contaminated Mobile Phase or LC System. Impurities in the mobile phase or a contaminated LC system can lead to high background noise.[7]
-
Solution: Use high-purity LC-MS grade solvents and reagents. Regularly flush the LC system to remove any contaminants.
-
-
Possible Cause B: Dirty Ion Source. A dirty ion source is a common cause of high background noise and reduced sensitivity.
-
Solution: Regularly clean the ion source components according to the manufacturer's instructions.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample.
-
Add 200 µL of a precipitating reagent (e.g., acetonitrile containing the internal standard, this compound).[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Data Presentation
Optimized Mass Spectrometry Parameters for this compound
The following table summarizes the recommended starting parameters for the analysis of this compound. It is crucial to optimize these parameters on your specific instrument for the best performance.
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 934.7 ([M+NH4]+) |
| Product Ion (Q3) | m/z 864.6 (Quantifier), m/z 846.5 (Qualifier) |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Collision Energy and Cone Voltage Optimization for this compound
The optimal collision energy and cone voltage are instrument-dependent and should be determined empirically. The following table provides a starting point for optimization. The goal is to find the voltage that produces the most stable and intense signal for the product ions of interest.
| Precursor Ion (m/z) | Product Ion (m/z) | Analyte | Recommended Starting Collision Energy (eV) | Recommended Starting Cone Voltage (V) |
| 934.7 | 864.6 | This compound | 20 | 30 |
| 934.7 | 846.5 | This compound | 25 | 30 |
| 931.5 | 864.4 | Rapamycin | 20 | 30 |
| 936.6 | 409.3 | Rapamycin ([M+Na]+) | 25 | 35 |
| 936.6 | 345.5 | Rapamycin ([M+Na]+) | 30 | 35 |
Note: The values in this table are suggested starting points. Optimal values may vary depending on the mass spectrometer used.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting for low signal intensity.
References
- 1. agilent.com [agilent.com]
- 2. research.rug.nl [research.rug.nl]
- 3. support.waters.com [support.waters.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
Matrix effects in the analysis of rapamycin with a deuterated standard
Technical Support Center: Analysis of Rapamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantitative analysis of rapamycin (sirolimus) using a deuterated internal standard with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of rapamycin?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of rapamycin from whole blood, endogenous substances like phospholipids, salts, and proteins can co-extract with the analyte.[1] These components can either suppress or enhance the rapamycin signal during electrospray ionization (ESI), leading to inaccurate and imprecise quantification.[2][3] Because rapamycin is an immunosuppressant with a narrow therapeutic range, accurate measurement is critical for patient safety, making the mitigation of matrix effects paramount.[4]
Q2: How is a deuterated internal standard (IS) supposed to correct for matrix effects?
A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of rapamycin (e.g., rapamycin-d3), is the preferred tool for compensating for matrix effects.[2][5] A SIL-IS is chemically and structurally almost identical to the analyte, causing it to have the same chromatographic retention time and to behave identically in the mass spectrometer's ion source.[6] Therefore, any ion suppression or enhancement that affects rapamycin will affect the deuterated standard to the same degree. By measuring the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized, leading to more accurate and reproducible results.[6]
Q3: Can a deuterated standard ever fail to completely correct for matrix effects?
Yes, in some cases, a deuterated IS may not perfectly compensate for matrix effects. This phenomenon, known as differential matrix effects, can occur if there is a slight chromatographic separation between the analyte and the deuterated standard.[7] This can happen due to the isotopic composition affecting the compound's physicochemical properties. If the analyte and IS elute at slightly different times into a region where the degree of ion suppression is rapidly changing, they will be affected differently, and the peak area ratio will not be constant.[7]
Q4: What are the primary sources of matrix effects when analyzing rapamycin in whole blood?
The most significant sources of matrix effects in whole blood analysis are phospholipids from red blood cell membranes.[5][8] Simple sample preparation techniques like protein precipitation (PPT) are often insufficient to remove all phospholipids, which can cause significant ion suppression in ESI-MS.[8] Other sources include endogenous components like salts and proteins, as well as exogenous substances such as anticoagulants (e.g., EDTA, heparin) or co-administered drugs.[1]
Q5: How can I quantitatively assess the matrix effect in my rapamycin assay?
The matrix effect can be quantitatively evaluated using the post-extraction spike method.[8][9] The assessment involves comparing the peak area of an analyte spiked into an extracted blank matrix (from multiple sources) with the peak area of the analyte in a neat (clean) solution at the same concentration. The degree of matrix effect is expressed as the Matrix Factor (MF).
Matrix Factor (MF) Calculation:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a method using an internal standard, the IS-normalized MF should be calculated to ensure the IS is tracking the analyte. An IS-normalized MF close to 1.0 is desired.[1]
Troubleshooting Guide
Issue: I'm observing significant and variable ion suppression for both rapamycin and its deuterated standard across different samples.
-
Possible Cause: High and variable concentrations of interfering compounds, most commonly phospholipids, in the biological matrix. Simple protein precipitation may not be providing sufficient cleanup.[8]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Transition from a simple protein precipitation (PPT) method to a more rigorous technique. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing phospholipids and other interferences.[10]
-
Optimize Chromatography: Modify your LC method to achieve better separation between rapamycin and the region where matrix components elute. Extending the gradient or using a different column chemistry (e.g., HILIC) can help shift the elution of interfering compounds away from your analyte.[11]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2]
-
Issue: My deuterated internal standard does not seem to be fully compensating for the matrix effect, leading to poor precision.
-
Possible Cause: Differential matrix effects are occurring due to a slight chromatographic separation between rapamycin and the deuterated IS.[7] This can also be caused by inter-patient variability in the matrix composition.[6]
-
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine your chromatograms at high resolution. Ensure that the peaks for rapamycin and the deuterated IS perfectly overlap. Even a minor shift can be problematic.
-
Adjust Chromatography: If separation is observed, adjust the mobile phase composition or gradient to ensure co-elution.
-
Evaluate Different Lots of Matrix: During validation, assess the matrix effect using at least six different lots of blank whole blood to ensure the method is robust against inter-patient variability.[12]
-
Issue: The peak area ratio of rapamycin to the deuterated IS is inconsistent at the upper end of my calibration curve.
-
Possible Cause: This could be due to detector saturation at high analyte concentrations or charge competition between the analyte and the IS in the ion source.[9][11] When the analyte concentration is significantly higher than the IS, it can compete more effectively for ionization, leading to a non-linear response.
-
Troubleshooting Steps:
-
Lower the IS Concentration: Ensure the concentration of the deuterated IS is appropriate for the expected analyte concentration range.
-
Extend the Calibration Range: If detector saturation is the issue, you may need to dilute samples that fall in the higher concentration range. Ensure dilution integrity is validated.[13]
-
Check MS Parameters: Review your detector settings to ensure they are appropriate for the concentration range being measured.
-
Issue: My assay shows low recovery of rapamycin.
-
Possible Cause: Inefficient extraction during sample preparation or analyte degradation.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: If using LLE, test different organic solvents. If using PPT, ensure the solvent-to-sample ratio is optimal for crashing out proteins without causing the analyte to be lost in the pellet. Acetonitrile is often more efficient than methanol for PPT.[8]
-
Ensure Complete Cell Lysis: Rapamycin distributes heavily into red blood cells. Incomplete cell lysis prior to extraction will result in low and variable recovery. Methods often include using a zinc sulfate solution or a freeze-thaw cycle to ensure complete hemolysis.[14][15]
-
Check Stability: Evaluate the stability of rapamycin in the extraction solvent and under the storage conditions used for processed samples (autosampler stability).
-
Experimental Protocols & Data
Example Protocol: Protein Precipitation for Rapamycin in Whole Blood
This protocol is a common starting point for rapamycin extraction.
-
Sample Thawing: Thaw whole blood samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting: Vortex samples for 10-15 seconds. Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Precipitation: Add 200 µL of a precipitating solution (e.g., methanol containing 0.2 M zinc sulfate and the deuterated internal standard).[14]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation and cell lysis.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
Injection: Inject an aliquot (e.g., 10-50 µL) into the LC-MS/MS system.[14]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Effectiveness at Removing Phospholipids | Throughput | Cost | Notes |
| Protein Precipitation (PPT) | Low to Moderate | High | Low | Prone to significant matrix effects; best for high-throughput screening.[8] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low to Moderate | Moderate | More selective than PPT but more labor-intensive. |
| Solid-Phase Extraction (SPE) | High | Moderate | High | Offers the cleanest extracts and is highly effective at minimizing matrix effects.[8][10] |
| Online Extraction | High | High | High | Uses turbulent flow or column switching to automate cleanup; excellent for high-volume labs.[16][17] |
Table 2: Typical LC-MS/MS Parameters for Rapamycin Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18 or C8 Reverse-Phase (e.g., 50 x 2.1 mm, < 3 µm) | [12][16] |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 2 mM Ammonium Acetate | [16] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [16] |
| Flow Rate | 0.2 - 0.5 mL/min | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [16] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [12] |
| Rapamycin Transition | m/z 936.6 → 884.5 (Ammonium Adduct) or 931.6 → 864.5 (Sodium Adduct) | [12] |
| This compound Transition | m/z 940.6 → 884.5 (Ammonium Adduct) or similar mass shift | [6] |
Table 3: Bioanalytical Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)
| Validation Parameter | Acceptance Criteria | Reference |
| Calibration Curve | ≥ 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99 | [18] |
| Accuracy (Mean) | Within ±15% of nominal value (±20% at LLOQ) | [19] |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) | [19] |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots (CV ≤ 15%) | [1] |
| Recovery | Should be consistent, precise, and reproducible | [15] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effect issues.
Caption: How a co-eluting deuterated IS compensates for ion suppression.
Caption: A typical protein precipitation workflow for rapamycin analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. iatdmct2024.org [iatdmct2024.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Simultaneous quantification of sirolimus, everolimus, tacrolimus and cyclosporine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 17. Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
Preventing degradation of Rapamycin-d3 during sample processing
Welcome to the Technical Support Center for Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample processing?
A1: The primary causes of degradation for this compound, similar to its non-deuterated counterpart rapamycin, are hydrolysis, oxidation, and photodegradation. These processes can be influenced by several factors including pH, temperature, exposure to light, and the presence of oxidative agents.
Q2: How does the stability of this compound compare to unlabeled rapamycin?
A2: Deuteration at specific sites of the rapamycin molecule, as in this compound, can lead to improved stability. This is due to the kinetic isotope effect, which can slow down metabolic and oxidative processes where the cleavage of a carbon-hydrogen bond is the rate-limiting step. Therefore, this compound may exhibit a slower rate of degradation compared to rapamycin under certain conditions.
Q3: What are the main degradation products of this compound?
A3: The main degradation products of this compound are expected to be the same as those for rapamycin. These primarily include:
-
Secorapamycin: A product of hydrolysis where the macrolide ring is opened.
-
Epoxides and Ketones: Products of oxidation.
-
Isomers: Rapamycin can exist as different conformational isomers, and their relative abundance can be influenced by the solvent.[1]
Q4: What are the optimal storage conditions for this compound stock solutions and samples?
A4: To ensure stability, this compound stock solutions should be stored at -20°C or -80°C and protected from light.[2][3] Once prepared, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Processed samples in biological matrices should be kept on ice or at 4°C during handling and stored at -80°C for long-term stability.
Q5: Can antioxidants be used to prevent the degradation of this compound?
A5: Yes, antioxidants can be effective in preventing oxidative degradation of this compound. Butylated hydroxytoluene (BHT) is an antioxidant that has been used in formulations to protect rapamycin from oxidation. Adding an antioxidant to extraction solvents or final sample solutions can help preserve the integrity of this compound.
Troubleshooting Guides
Issue 1: Low recovery of this compound after sample extraction.
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | - Ensure all extraction steps are performed on ice or at 4°C.- Use pre-chilled solvents.- Minimize the time between sample collection and extraction.- Consider adding an antioxidant like BHT (e.g., 0.05-0.1% w/v) to the extraction solvent. |
| Adsorption to labware | - Use low-adsorption polypropylene tubes and pipette tips.- Silanize glassware if it must be used. |
| Incomplete extraction | - Optimize the extraction solvent system. A common and effective method is protein precipitation with a polar organic solvent like methanol or acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE).- Ensure thorough vortexing and mixing during the extraction process. |
| pH-related degradation | - Maintain a neutral or slightly acidic pH during extraction. Rapamycin is susceptible to base-catalyzed hydrolysis.[4] |
Issue 2: Inconsistent or variable results between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | - Standardize the entire sample processing workflow, including timing of each step.- Ensure uniform temperature and light exposure for all samples. |
| Freeze-thaw instability | - Aliquot samples before freezing to avoid multiple freeze-thaw cycles. Studies have shown that rapamycin is stable for up to three freeze-thaw cycles, but minimizing them is best practice.[5] |
| Matrix effects in LC-MS/MS analysis | - Optimize the sample cleanup process (e.g., using SPE) to remove interfering substances from the matrix.- Use a stable isotope-labeled internal standard (like this compound itself if quantifying endogenous rapamycin) to compensate for matrix effects. |
Quantitative Data Summary
The stability of rapamycin (and by extension, this compound) is highly dependent on the storage and processing conditions. The following tables summarize available quantitative data.
Table 1: Stability of Rapamycin in Different Solvents and Buffers
| Solvent/Buffer | Temperature | Half-life | Reference |
| Acetonitrile/Water (30/70 v/v) with 23.7 mM MeCOONH4 (pH 7.3) | Room Temperature | ~890 hours | [4] |
| Acetonitrile/Water (30/70 v/v) with 237 mM MeCOONH4 (pH 7.3) | Room Temperature | ~200 hours | [4] |
| Acetonitrile/Water (30/70 v/v) with NaOH (pH 12.2) | Room Temperature | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 37°C | ~11.5 hours | [6] |
| Ultrapure Water | 37°C | ~111.8 hours | [6] |
| Normal Saline | 37°C | ~43.6 hours | [6] |
Table 2: Stability of Rapamycin in Whole Blood
| Storage Condition | Duration | Stability | Reference |
| 4°C (in dark) | 8 days | Stable (<10% degradation) | [5] |
| 30°C (in dark) | 8 days | Stable (<10% degradation) | [5] |
| 30°C (in light) | 8 days | Stable (<10% degradation) | [5] |
| Freeze-thaw cycles (up to 3) | N/A | Stable | [5] |
| -80°C | 6 weeks | Stable | |
| -20°C | 90 days | Stable |
Experimental Protocols
Protocol 1: Extraction of this compound from Whole Blood
This protocol is designed for the extraction of this compound from whole blood samples for LC-MS/MS analysis, with a focus on minimizing degradation.
Materials:
-
Whole blood sample collected in EDTA tubes
-
This compound internal standard (if quantifying endogenous rapamycin)
-
Methanol (pre-chilled to -20°C)
-
Zinc Sulfate solution (0.1 M in water, pre-chilled to 4°C)
-
Acetonitrile (pre-chilled to -20°C)
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Thaw frozen whole blood samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.
-
If using an internal standard, add the appropriate volume.
-
Add 200 µL of a pre-chilled protein precipitation solution consisting of methanol and 0.1 M zinc sulfate (80:20, v/v).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Extraction of this compound from Plasma
Materials:
-
Plasma sample
-
Acetonitrile (containing 0.1% formic acid, pre-chilled to -20°C)
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of pre-chilled acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and proceed with evaporation and reconstitution as described in Protocol 1.
Protocol 3: Extraction of this compound from Tissue Homogenates
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., PBS, pH 7.4)
-
Tissue homogenizer
-
Methanol (pre-chilled to -20°C)
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer at a specified ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Use an aliquot of the homogenate (e.g., 100 µL) and proceed with protein precipitation using methanol as described in Protocol 1 (steps 3-10).
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Stability of sirolimus (rapamycin) in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference in Rapamycin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference in the analysis of Rapamycin-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the unlabeled rapamycin analyte overlaps with the signal of the deuterated internal standard, this compound. Naturally occurring heavy isotopes (primarily ¹³C) in rapamycin can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to that of this compound. This can lead to an artificially inflated signal for the internal standard, causing a negative bias in the calculated concentration of the analyte.
Q2: What are the primary causes of isotopic interference in my this compound analysis?
A2: The main causes are:
-
Natural Isotope Abundance: The natural abundance of stable isotopes, particularly ¹³C, in the rapamycin molecule contributes to M+1, M+2, etc., peaks in its mass spectrum. These can overlap with the signal of the deuterated internal standard.
-
Isotopic Purity of the Internal Standard: The this compound internal standard itself may contain a small percentage of unlabeled rapamycin (d0) as an impurity from its synthesis. This d0 impurity will directly contribute to the analyte signal, leading to an overestimation, especially at lower concentrations.
Q3: How can I identify if isotopic interference is affecting my results?
A3: Signs of isotopic interference include:
-
Non-linear calibration curves, particularly at the lower end.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A significant peak detected at the m/z of the analyte when injecting a blank sample spiked only with the this compound internal standard.
Q4: What are the recommended purity requirements for a this compound internal standard?
A4: For reliable results, it is recommended that the this compound internal standard has a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] High chemical purity minimizes interference from other compounds, while high isotopic purity reduces the contribution of the unlabeled analyte to the internal standard's signal.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal for rapamycin in blank samples containing only this compound. | Isotopic impurity of the this compound internal standard (presence of unlabeled rapamycin). | 1. Assess Isotopic Purity: Perform an experiment to determine the actual isotopic purity of your this compound standard (see Experimental Protocol 1). 2. Subtract Background: Analyze a "zero sample" (blank matrix + this compound) and subtract the analyte peak area from all other samples.[1] 3. Source a Higher Purity Standard: If the impurity is too high, obtain a new lot of this compound with higher isotopic enrichment. |
| Calibration curve is non-linear, especially at the low end. | Contribution from the natural isotopic abundance of rapamycin to the this compound signal, or vice-versa. | 1. Optimize MRM Transitions: Ensure that the selected MRM transitions for both the analyte and the internal standard are specific and minimize overlap. 2. Correction Calculations: Apply a mathematical correction to account for the isotopic overlap (see Experimental Protocol 2). |
| Poor precision and accuracy in QC samples. | Inconsistent isotopic interference across samples, potentially exacerbated by matrix effects. | 1. Improve Chromatographic Separation: Optimize the LC method to ensure baseline separation of rapamycin from any potential interferences. 2. Use a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like this compound generally improves precision compared to using a structural analog.[2] |
| Shift in retention time between rapamycin and this compound. | Deuterium isotope effect, where the deuterated compound may elute slightly earlier than the unlabeled compound in reverse-phase chromatography. | 1. Confirm Co-elution: While a small shift can occur, ensure that the peaks are still within an acceptable window for integration and that the shift is consistent. 2. Adjust Chromatography: Minor adjustments to the gradient or temperature may help to minimize the separation. |
Data Presentation
Table 1: Commonly Used MRM Transitions for Rapamycin and Expected Transition for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Adduct | Reference |
| Rapamycin (Sirolimus) | 936.6 | 409.3 | [M+Na]⁺ | [1] |
| Rapamycin (Sirolimus) | 936.83 | 208.84 | [M+Na]⁺ | [3][4] |
| This compound (Sirolimus-d3) | 939.6 | 409.3 or 208.84 | [M+Na]⁺ | Predicted |
| Rapamycin (Sirolimus) | 931.6 | Not Specified | [M+NH₄]⁺ | [5] |
| This compound (Sirolimus-d3) | 934.6 | Not Specified | [M+NH₄]⁺ | Predicted |
Note: The optimal product ion for this compound should be experimentally determined but is expected to be the same as for unlabeled rapamycin.
Table 2: Comparison of Assay Imprecision with Different Internal Standards
| Internal Standard Type | Analyte | Inter-patient Assay Imprecision (CV) |
| Deuterium-labeled (Sirolimus-d3) | Sirolimus | 2.7% - 5.7% |
| Analog (Desmethoxyrapamycin) | Sirolimus | 7.6% - 9.7% |
Data adapted from a study evaluating a deuterium-labeled internal standard for sirolimus, demonstrating the improved precision with the use of a stable isotope-labeled internal standard.[2]
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity and d0 Contribution
Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of unlabeled rapamycin (d0).
Methodology:
-
Prepare a High-Concentration this compound Solution: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a high concentration (e.g., 1 µg/mL).
-
Direct Infusion or LC-MS Analysis:
-
Direct Infusion: Infuse the solution directly into the mass spectrometer.
-
LC-MS: Inject the solution onto the LC-MS system.
-
-
Acquire Full Scan Mass Spectra: Perform a full scan analysis in the mass range that includes the molecular weights of both unlabeled rapamycin and this compound (e.g., m/z 900-950).
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled rapamycin (M+0) and the peak for this compound (M+3).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of M+3 Peak / (Intensity of M+0 Peak + Intensity of M+3 Peak)) * 100
-
-
Determine d0 Contribution in Blank Samples:
-
Prepare a "zero sample" by spiking a blank matrix (e.g., plasma or tissue homogenate) with the this compound internal standard at the working concentration used in your assay.
-
Analyze this sample using your established LC-MS/MS method.
-
The peak area observed in the rapamycin MRM channel represents the contribution from the d0 impurity in the internal standard. This value can be subtracted from all other samples.[1]
-
Protocol 2: Calculation and Correction for Isotopic Overlap
Objective: To correct for the contribution of the natural isotopic abundance of rapamycin to the this compound signal.
Methodology:
-
Analyze Unlabeled Rapamycin Standard: Inject a known concentration of unlabeled rapamycin standard and monitor the MRM transitions for both rapamycin and this compound.
-
Determine the Response Ratio: Calculate the ratio of the signal intensity in the this compound MRM channel to the signal intensity in the rapamycin MRM channel. This ratio represents the percentage of isotopic contribution. Contribution Ratio = (Peak Area in this compound channel) / (Peak Area in Rapamycin channel)
-
Correction of Internal Standard Signal: In your experimental samples, the true signal of the this compound internal standard can be calculated as follows: Corrected IS Area = Measured IS Area - (Contribution Ratio * Measured Analyte Area)
-
Use Corrected Values for Quantification: Use the corrected internal standard area for all subsequent calculations of the analyte concentration.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: A logical workflow for troubleshooting isotopic interference issues.
References
- 1. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Liquid chromatography-tandem mass spectrometry method for determination of Sirolimus coated drug eluting nano porous carbon stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
Improving chromatographic peak shape for Rapamycin-d3
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Rapamycin-d3.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue in liquid chromatography and can arise from several factors. For compounds like this compound, a primary chemical cause is secondary interactions between the analyte and active sites, such as residual silanols, on the silica-based column packing.[1][2] Physical and other chemical issues can also contribute:
-
Column Contamination: Accumulation of matrix components from the sample on the column inlet or guard column can create active sites that cause tailing.[3]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical, tailing peaks.[2][4]
-
Mismatched pH: Although Rapamycin has no ionizable groups within the typical pH 1-10 range, the mobile phase pH can affect the column's silica surface, influencing interactions.[5]
-
Physical Issues: A partially blocked column inlet frit or a void at the head of the column can distort the sample band, resulting in poor peak shape for all analytes in the chromatogram.[4]
Q2: What are the first steps to improve the peak shape of this compound?
A systematic approach is crucial. Start by identifying if the problem affects only the this compound peak or all peaks in the chromatogram.
-
If all peaks are affected: The issue is likely mechanical or system-related. Check for leaks, ensure all fittings are secure to minimize dead volume, and inspect the column for physical damage or blockages.[4][6] A simple first step is to reverse-flush the column to waste (if permitted by the manufacturer).[4]
-
If only the analyte peak is affected: The issue is likely chemical. Focus on optimizing the mobile phase, sample solvent, and column choice. Consider using methanol over acetonitrile as the organic modifier, as it has been shown to produce better peak shapes for Rapamycin.[5]
Q3: Which column is better for this compound analysis: C8 or C18?
While C18 columns are widely used, a C8 column can be advantageous for Rapamycin analysis. Studies have shown that a C8 column can provide good peak shapes with shorter retention times compared to a C18 column.[5] This reduces the overall analysis time and consumption of organic solvents.[5] The less hydrophobic nature of the C8 stationary phase can be beneficial for a large molecule like Rapamycin.
Q4: How does the sample solvent (diluent) impact the peak shape?
The composition of the sample solvent is critical for achieving sharp peaks. A diluent that is significantly stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, preventing proper focusing and leading to broad or split peaks.[7]
Best Practice: The ideal sample solvent should be the same as the initial mobile phase or weaker. For reversed-phase methods, this means using a solvent with a higher aqueous content than the mobile phase. For Rapamycin, using methanol as the diluent when the mobile phase is also methanol-based is a common and effective practice.[5]
Q5: My peak is split, not tailing. What does this mean?
Peak splitting usually points to a problem at the column inlet. The most common causes include:
-
Partially Blocked Inlet Frit: Particulates from the sample or system can clog the frit, causing the sample flow to be unevenly distributed onto the stationary phase.[4]
-
Column Void: Over time or due to pressure shocks, a void or channel can form in the packing material at the head of the column.
-
Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to severe peak distortion.
Troubleshooting Guide
Use the following workflow and summary table to diagnose and resolve common peak shape issues.
Caption: A workflow for diagnosing this compound peak shape problems.
Summary of Problems & Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Symmetrical Tailing/Broadening (All Peaks) | 1. Extra-column dead volume from poor fittings. 2. Column contamination or aging. 3. Partially blocked column frit. | 1. Re-make all connections between the injector, column, and detector. 2. Replace the guard column. If the problem persists, flush or replace the analytical column. 3. Disconnect the column and back-flush it to waste (if compatible with column type).[4] |
| Asymmetrical Tailing (Analyte Peak) | 1. Secondary silanol interactions. 2. Suboptimal mobile phase composition. 3. Column overload. | 1. Use a modern, high-purity, end-capped column. Consider a C8 stationary phase.[5] 2. Use methanol instead of acetonitrile as the organic modifier.[5] Add a buffer like ammonium acetate.[8] 3. Reduce the sample concentration or injection volume and re-inject.[4] |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample and re-inject. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Split or Doubled Peaks | 1. Partially blocked inlet frit. 2. Void at the column inlet. 3. Sample solvent incompatibility. | 1. Reverse-flush the column or replace the frit if possible. 2. Replace the column. 3. Ensure the sample solvent is miscible with and weaker than the mobile phase. |
Experimental Protocols
Example RP-HPLC Method for Rapamycin
This protocol is based on a validated method that demonstrated good peak shape and resolution for Rapamycin and its isomers.[5][9] This method is directly applicable to this compound.
| Parameter | Condition |
| Column | C8, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (80:20 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 57°C |
| Detection Wavelength | 277 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Methanol |
| Tailing Factor | Achieved ~1.12 under these conditions[5][9] |
Factors Influencing Peak Shape
The interplay between various chromatographic parameters determines the final peak shape. The following diagram illustrates these relationships.
Caption: Key factors and their relationships in optimizing peak shape.
References
- 1. youtube.com [youtube.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Ensuring long-term stability of Rapamycin-d3 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Rapamycin-d3 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be prepared in a high-purity, anhydrous organic solvent and stored at low temperatures.[1][2][3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and absolute ethanol are the most common and recommended solvents. Methanol and chloroform can also be used.[4][5] If changing from the supplied solvent (often ethanol), evaporate the initial solvent under a gentle stream of nitrogen and immediately add the new solvent.
-
Storage Temperature: For long-term storage (months to over a year), stock solutions should be kept at -80°C. For short-term storage (up to a week), 4°C may be acceptable, but -20°C is preferable.[1][6][7]
-
Best Practices: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][6] Additionally, solutions should be protected from light.[1][2][7]
Q2: My this compound solution has changed color. Is it still usable?
A2: A noticeable color change, such as turning pink or yellow, may be a sign of oxidative degradation or other chemical changes.[8] It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.
Q3: I'm observing unexpected or inconsistent results in my cell-based assays. Could my this compound stock be the problem?
A3: Yes, inconsistent results are a common symptom of stock solution degradation. Rapamycin is susceptible to degradation, which can lead to a loss of biological activity.[9]
-
Troubleshooting Steps:
-
Prepare a Fresh Dilution: First, try preparing a fresh dilution from your stock solution.
-
Use a New Aliquot: If the problem persists, use a new, previously unthawed aliquot of your stock solution.
-
Prepare a Fresh Stock: If issues continue, your entire stock may be compromised. Prepare a new stock solution from solid this compound if available.
-
Verify Activity: You can perform a bioassay to confirm the biological activity of your stock solution (see Experimental Protocol 2).
-
Q4: I diluted my this compound stock in an aqueous buffer (like PBS) for my experiment and saw a precipitate form. What should I do?
A4: Rapamycin is poorly soluble and unstable in aqueous solutions, including Phosphate-Buffered Saline (PBS).[10][11] Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the aqueous environment.
-
Mitigation Strategies:
-
Optimize Dilution: Avoid large, single-step dilutions directly into aqueous buffers. Perform serial dilutions in your organic solvent before the final dilution into the aqueous medium.[12]
-
Direct Addition to Media: Add the this compound stock directly to cell culture media containing serum. Serum proteins can help to stabilize the compound and prevent precipitation.[12]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 50 mg/mL | [13] |
| DMSO | 25 mg/mL | [4][13] |
| Methanol | 25 mg/mL | [4][13] |
| Chloroform | 5 mg/mL | [4][13] |
Table 2: Recommended Storage Conditions and Stability
| Storage Type | Temperature | Duration | Stability | Reference |
| Powder (Solid) | -20°C | Up to 3 years | High | [6] |
| Stock Solution (in Solvent) | -80°C | > 1 year | High | [1][6] |
| Stock Solution (in Solvent) | -20°C | ≥ 1 year | Good | [4][13] |
| Frequent Use Aliquots | 4°C | Up to 1 week | Moderate | [6] |
| Aqueous Solutions | Not Recommended | Not Recommended | Unstable | [10][14] |
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. esschemco.com [esschemco.com]
- 3. ubpbio.com [ubpbio.com]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Ion Suppression of Rapamycin-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression of Rapamycin-d3 in biological samples during LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalysis of this compound, leading to ion suppression and inaccurate quantification.
Issue: Low or Inconsistent this compound Signal Intensity
Question: My this compound internal standard signal is low and variable between samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low and inconsistent signal intensity for your deuterated internal standard, this compound, is a classic indicator of ion suppression. This phenomenon occurs when co-eluting matrix components from the biological sample interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Ion Suppression
The first step is to confirm that ion suppression is the root cause. A post-column infusion experiment is a definitive way to identify the regions of your chromatogram where ion suppression is occurring.
Step 2: Evaluate Your Sample Preparation Method
The complexity of biological matrices like whole blood necessitates a robust sample preparation method to remove interfering substances. The choice of sample preparation technique significantly impacts the degree of ion suppression.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major contributor to ion suppression in bioanalysis. If you are using a simple PPT method, consider optimizing it or switching to a more rigorous technique.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analyte of interest from the sample matrix. Different SPE sorbents can be used to target the physicochemical properties of Rapamycin.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for cleaning up biological samples and reducing matrix effects.
Step 3: Optimize Chromatographic Conditions
Chromatographic separation plays a crucial role in mitigating ion suppression. By separating this compound from co-eluting matrix components, you can significantly improve its ionization efficiency.
-
Analytical Column: Ensure you are using a column with appropriate chemistry (e.g., C18) and dimensions for good separation.
-
Mobile Phase Gradient: Optimize the gradient profile to achieve better resolution between your analyte and interfering peaks. A shallower gradient can often improve separation.
-
Flow Rate: Adjusting the flow rate can sometimes improve chromatographic resolution.
Step 4: Check for Contamination
Contamination from various sources can also lead to ion suppression.
-
Reagents and Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).
-
Sample Collection and Handling: Review your procedures for sample collection, storage, and handling to minimize the introduction of contaminants.
Issue: Poor Reproducibility of Quality Control (QC) Samples
Question: I am observing poor reproducibility in my QC samples for the Rapamycin assay. Could this be related to ion suppression?
Answer:
Yes, poor reproducibility of QC samples is a strong indication of variable ion suppression across your sample set. Even with a deuterated internal standard like this compound, significant sample-to-sample variation in the matrix composition can lead to inconsistent results.
Troubleshooting Steps:
-
Strengthen Sample Preparation: As outlined in the previous section, a more robust sample preparation method like SPE is highly recommended to minimize matrix variability.
-
Matrix-Matched Calibrants and QCs: Ensure that your calibration standards and QC samples are prepared in the same biological matrix as your study samples. This helps to compensate for consistent matrix effects.
-
Internal Standard Suitability: While this compound is an excellent choice, ensure it is of high purity and is added to all samples, calibrants, and QCs at a consistent concentration early in the sample preparation process.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte (Rapamycin) and its internal standard (this compound) is reduced by the presence of co-eluting compounds from the biological sample in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the primary causes of ion suppression in the analysis of biological samples?
A2: The primary causes of ion suppression in biological samples are endogenous components that are not adequately removed during sample preparation. For whole blood samples, the main culprits include:
-
Phospholipids: These are abundant in cell membranes and are a major source of ion suppression in electrospray ionization (ESI).[2]
-
Salts and Buffers: High concentrations of salts can interfere with the ionization process.
-
Proteins and Peptides: Although largely removed by protein precipitation, residual proteins and peptides can still cause suppression.
Q3: How can I quantitatively assess the degree of ion suppression?
A3: The matrix effect, which includes ion suppression, can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Is this compound completely immune to ion suppression?
A4: No, while stable isotope-labeled internal standards like this compound are the gold standard for compensating for matrix effects, they are not entirely immune to ion suppression. Because this compound is chemically identical to Rapamycin, it is assumed to experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.
Q5: Which sample preparation method is best for minimizing ion suppression for this compound?
A5: While the optimal method can depend on specific laboratory conditions and instrumentation, solid-phase extraction (SPE) is generally considered superior to simple protein precipitation (PPT) for minimizing ion suppression.[3] SPE provides a more effective cleanup, leading to a cleaner final extract and reduced matrix effects. Some advanced SPE techniques, such as HybridSPE, are specifically designed to remove phospholipids and can significantly reduce ion suppression.[2][4]
Data Presentation
The following table summarizes the typical performance of different sample preparation techniques in reducing ion suppression for Rapamycin analysis. The values are indicative and can vary based on the specific protocol and matrix.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | 30 - 50% | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 15 - 30% | Good removal of salts and some phospholipids. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | 80 - 95% | 5 - 15% | Excellent removal of interfering matrix components, leading to minimal ion suppression.[3] | More time-consuming and costly than PPT. |
| Online SPE | > 95% | < 10% | Automated, high-throughput, and provides excellent cleanup. | Requires specialized equipment. |
| HybridSPE | > 90% | < 5% | Specifically targets and removes phospholipids, resulting in very low ion suppression.[2][4] | Higher cost compared to traditional SPE. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Whole Blood
This protocol provides a basic method for sample cleanup. While quick, it may result in significant ion suppression.
-
Sample Preparation:
-
Precipitation:
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Whole Blood
This protocol offers a more thorough cleanup and is recommended for minimizing ion suppression.
-
Sample Pre-treatment:
-
To 500 µL of whole blood, add the this compound internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile with zinc sulfate) and vortex.[7]
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Rapamycin and this compound from the cartridge with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Injection:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Visualizations
Caption: A comparative workflow of sample preparation methods for this compound analysis.
Caption: A logical troubleshooting workflow for addressing low this compound signal.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and elimination of ion suppression in the quantitative analysis of sirolimus in human blood by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Validation of an Assay Using Rapamycin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard in assay cross-validation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-validation of bioanalytical methods for Rapamycin using this compound as an internal standard.
Issue 1: High Variability or Poor Precision
High coefficient of variation (%CV) in quality control (QC) samples can indicate a number of underlying problems.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation: Variation in protein precipitation, liquid-liquid extraction, or solid-phase extraction steps. | Ensure consistent vortexing, incubation times, and complete solvent evaporation. Automate liquid handling steps if possible. |
| Matrix Effects: Ion suppression or enhancement affecting the analyte and/or internal standard differently. | Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. Optimize chromatographic separation to avoid co-elution with interfering matrix components.[1][2][3] |
| Internal Standard (IS) Variability: Inconsistent addition of this compound to samples. | Add the internal standard early in the sample preparation process to account for variability in extraction steps.[4] Ensure the IS solution is well-mixed and accurately pipetted. |
| Instrument Instability: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes or detector response. | Perform system suitability tests before each run. Check for pressure fluctuations and ensure the mass spectrometer is properly calibrated.[5] |
Issue 2: Inaccurate Results (Poor Accuracy)
The mean concentration of QC samples consistently deviates from the nominal value.
| Potential Cause | Recommended Action |
| Incorrect Calibration Curve: Errors in the preparation of calibration standards or inappropriate curve fitting. | Prepare fresh calibration standards and verify their concentrations. Evaluate different regression models (e.g., linear, weighted linear) for the calibration curve. |
| Analyte or IS Instability: Degradation of Rapamycin or this compound in the biological matrix or during sample processing. | Conduct stability experiments, including freeze-thaw, bench-top, and long-term stability, to assess the stability of the analyte and IS under various conditions. |
| Isotopic Crosstalk: Interference between the mass spectrometric signals of Rapamycin and this compound. | Check the isotopic purity of the this compound internal standard. Optimize the mass spectrometer's resolution and collision energies to minimize crosstalk. A mass difference of at least 3-4 Da between the analyte and the deuterated internal standard is recommended.[6] |
| Differential Matrix Effects: The matrix affects the ionization of the analyte and the deuterated internal standard to different extents. This can occur even with co-eluting peaks due to slight differences in their physicochemical properties caused by the deuterium labeling.[1][3] | Optimize chromatography to ensure complete co-elution. If the problem persists, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[7] |
Issue 3: Retention Time Shifts
The retention times of Rapamycin and/or this compound vary between injections or runs.
| Potential Cause | Recommended Action |
| Column Degradation: Loss of stationary phase or column contamination. | Use a guard column to protect the analytical column. Implement a column washing protocol between runs. Replace the column if performance does not improve. |
| Mobile Phase Issues: Changes in mobile phase composition or pH. | Prepare fresh mobile phase daily. Ensure adequate mixing and degassing of solvents. |
| Flow Rate Fluctuations: Inconsistent pump performance. | Check for leaks in the LC system. Purge the pumps to remove air bubbles. |
| Deuterium Isotope Effect: A slight difference in retention time between the analyte and the deuterated internal standard can occur.[3] | This is often a minor and consistent shift. However, if it leads to differential matrix effects, chromatographic conditions may need to be adjusted to minimize the separation.[7] |
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis using mass spectrometry.[4][8] Because this compound is chemically almost identical to Rapamycin, it behaves very similarly during sample preparation, chromatography, and ionization.[6][9] This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to improved accuracy and precision.[4]
Q2: What are the acceptance criteria for accuracy and precision during a cross-validation?
A2: According to FDA guidance for bioanalytical method validation, the mean accuracy should be within ±15% of the nominal concentration for QC samples (±20% at the Lower Limit of Quantification, LLOQ). The precision, measured as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[10]
Q3: How do I investigate matrix effects for my Rapamycin assay?
A3: A common method is the post-extraction spike experiment.[2][7] You compare the peak area of Rapamycin in a sample where it is spiked into the matrix after extraction with the peak area of Rapamycin in a neat solution at the same concentration. The ratio of these areas gives you the matrix factor. A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[7] This should be tested in at least six different lots of the biological matrix.[11]
Q4: What should I do if I observe crosstalk between Rapamycin and this compound?
A4: First, verify the isotopic purity of your this compound standard. Ideally, the level of unlabeled Rapamycin in the internal standard should be negligible.[9] If the purity is acceptable, you can try to optimize the mass spectrometry parameters, such as increasing the mass resolution or adjusting the collision energy, to better differentiate between the analyte and the internal standard. Ensure that the mass difference between the precursor and product ions of the analyte and IS is sufficient.
Q5: Is it possible for this compound to not perfectly co-elute with Rapamycin?
A5: Yes, a small chromatographic shift between a deuterated internal standard and the unlabeled analyte can occur due to the deuterium isotope effect.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention on a reversed-phase column. While often negligible, this can become problematic if it leads to differential matrix effects.[7]
Quantitative Data Summary
The following tables summarize typical acceptance criteria and results for the cross-validation of a Rapamycin assay using this compound.
Table 1: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low QC | 3.0 | 2.90 | 96.7 | 6.2 |
| Mid QC | 50 | 51.5 | 103.0 | 4.8 |
| High QC | 150 | 147.0 | 98.0 | 5.5 |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation |
Table 2: Stability Data
| Stability Test | Storage Condition | Duration | Mean % Recovery |
| Freeze-Thaw | -80°C to Room Temp. | 3 Cycles | 97.2 |
| Bench-Top | Room Temperature | 8 hours | 98.5 |
| Long-Term | -80°C | 30 days | 96.8 |
Experimental Protocols
Protocol: Cross-Validation of a Rapamycin Bioanalytical Method
This protocol outlines the key steps for performing a cross-validation of an established Rapamycin assay in a new laboratory or when significant changes have been made to the method.
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Rapamycin and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking the appropriate biological matrix (e.g., whole blood, plasma) with known concentrations of Rapamycin.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of study samples, calibration standards, and QC samples into a 96-well plate.
-
Add 10 µL of this compound internal standard working solution to each well.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the samples in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column (e.g., C18) and mobile phase.
-
Establish an injection sequence that includes a blank, a zero sample (matrix with IS only), calibration standards, QC samples, and the study samples.
-
Inject the samples and acquire data using Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Rapamycin and this compound.
-
-
Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for Rapamycin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted linear regression model.
-
Determine the concentrations of the QC samples and study samples from the calibration curve.
-
The cross-validation is considered successful if the accuracy and precision of the QC samples meet the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).
-
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin on mTORC1.
Caption: Experimental workflow for the cross-validation of a bioanalytical assay.
References
- 1. myadlm.org [myadlm.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. zefsci.com [zefsci.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Overcoming solubility issues with Rapamycin-d3 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Rapamycin-d3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, similar to its non-deuterated counterpart rapamycin, is a lipophilic molecule with poor aqueous solubility. It is readily soluble in various organic solvents. The approximate solubilities are summarized in the table below.
Q2: Why does my this compound precipitate when I dilute it in aqueous solutions like PBS or cell culture media?
A2: Precipitation occurs because this compound is highly insoluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the organic solvent disperses, and the this compound is forced out of solution, forming a precipitate. This can lead to inaccurate dosing and unreliable experimental results.
Q3: What is the recommended procedure for preparing a working solution of this compound in cell culture media?
A3: To minimize precipitation, it is crucial to perform a serial dilution and to add the aqueous medium to the this compound stock solution, not the other way around. A detailed protocol is provided in the Experimental Protocols section.
Q4: Can I sonicate or heat the solution to dissolve precipitated this compound?
A4: While gentle warming (e.g., to 37°C) and vortexing can aid in initial dissolution in an organic solvent, it is generally not recommended to heat aqueous solutions of this compound, as this can affect its stability. Sonication may help in some cases but should be used cautiously. The best approach is to prevent precipitation in the first place by following proper dilution techniques.
Q5: How should I store my this compound stock and working solutions?
A5: Stock solutions of this compound in a suitable organic solvent (e.g., DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh aqueous working solutions for each experiment and not to store them for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer or media. | - The concentration of this compound in the final aqueous solution is too high.- Improper dilution technique. | - Ensure the final concentration of this compound is within a reasonable range for your experiment (typically in the nM to low µM range).- Follow the recommended serial dilution protocol, adding the aqueous medium to the DMSO stock.[1] |
| The solution appears cloudy or hazy after dilution. | - Micro-precipitation of this compound. | - Centrifuge the solution at high speed (e.g., 15,000 x g) to pellet any precipitate and use the clear supernatant.- Consider preparing a fresh solution using a more gradual dilution process. |
| Inconsistent experimental results with different batches of prepared solutions. | - Incomplete dissolution of the initial stock.- Precipitation in the final working solution. | - Ensure the initial stock solution in organic solvent is completely clear before making dilutions.- Visually inspect the final working solution for any signs of precipitation before use. |
| Loss of compound activity over time in aqueous solution. | - Degradation of this compound in aqueous media. | - Prepare fresh aqueous working solutions for each experiment.- Avoid prolonged storage of aqueous solutions. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1][2][3][4][5] |
| Ethanol | ~50 mg/mL | [1][2][3][4][5][6] |
| Methanol | ~25 mg/mL | [1][2][3][4][5] |
| Chloroform | ~5 mg/mL | [1][2][3][4][5] |
| Water | Very low (~2.6 µg/mL for rapamycin) | [7] |
Note: The aqueous solubility of this compound is expected to be very similar to that of rapamycin.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
-
Objective: To prepare a dilute working solution of this compound in cell culture medium with minimal precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium (e.g., DMEM at 37°C)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required.
-
To prepare the final working solution, add the pre-warmed cell culture medium to the this compound/DMSO solution. Crucially, do not add the DMSO stock to the medium. [1] For example, to make a 10 µM working solution from a 10 mM stock, you can add 999 µL of medium to 1 µL of the stock solution.
-
Gently vortex or pipette up and down to mix.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
mTOR Signaling Pathway
This compound, like rapamycin, exerts its effects by inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway. Specifically, it forms a complex with FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing Aqueous Solutions
The following diagram illustrates the recommended workflow for preparing aqueous working solutions of this compound from a solid compound to minimize solubility issues.
Caption: Recommended workflow for preparing this compound aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. SiroliMus-D3/ this compound CAS#: 392711-19-2 [m.chemicalbook.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Rapamycin Using Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Rapamycin, with a specific focus on the utilization of its deuterated analog, Rapamycin-d3, as an internal standard. The information presented herein is supported by experimental data from various studies to aid researchers in selecting and validating robust and reliable bioanalytical methods.
Introduction to Rapamycin and the Need for Bioanalytical Validation
Rapamycin (also known as Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial signaling pathway involved in cell growth, proliferation, and survival.[1] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in cancer therapy.[1] Accurate and precise measurement of Rapamycin concentrations in biological matrices is critical for therapeutic drug monitoring and pharmacokinetic studies. Bioanalytical method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable data for clinical and research applications.[2]
This compound, a stable isotope-labeled internal standard, is frequently employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Rapamycin quantification.[3][4] Its chemical and physical properties are nearly identical to Rapamycin, ensuring similar behavior during sample preparation and analysis, which corrects for variability and improves the accuracy and precision of the method.[5]
Comparison of Bioanalytical Method Performance
The following tables summarize the performance characteristics of different LC-MS/MS methods for Rapamycin quantification. These methods utilize various internal standards, including this compound and other structural analogs, providing a basis for comparison.
Table 1: Comparison of Linearity and Sensitivity of LC-MS/MS Methods for Rapamycin
| Method Reference | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method A | This compound | Human Whole Blood | 0.5 - 50 | 0.5 |
| Method B | Ascomycin | Porcine Whole Blood | 0.1 - 100 | 0.1 |
| Method C | 32-desmethoxyrapamycin | Human Blood | 0.2 - 100 | 0.2 |
| Method D | Erythromycin | Rabbit Ocular Matrix | 2.3 - 1000 | 2.3 |
Table 2: Comparison of Accuracy and Precision of LC-MS/MS Methods for Rapamycin
| Method Reference | Internal Standard | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Method A | This compound | Low (1.5) | < 5 | < 5 | 95 - 105 |
| Mid (20) | < 5 | < 5 | 95 - 105 | ||
| High (40) | < 5 | < 5 | 95 - 105 | ||
| Method B | Ascomycin | Low (0.3) | < 10 | < 10 | 90 - 110 |
| Mid (10) | < 10 | < 10 | 90 - 110 | ||
| High (75) | < 10 | < 10 | 90 - 110 | ||
| Method C | 32-desmethoxyrapamycin | Not Specified | N/A | 1.4 - 5.0 | 94.4 - 104.4 |
| Method D | Erythromycin | Low (5.0) | < 15 | < 15 | 85 - 115 |
| Mid (500) | < 15 | < 15 | 85 - 115 | ||
| High (800) | < 15 | < 15 | 85 - 115 |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual performance may vary based on specific laboratory conditions and protocols.
Studies comparing isotopically labeled internal standards (ILISs) like this compound with analog internal standards (ANISs) have shown that while ILISs are generally considered superior, well-validated methods with ANISs can also provide acceptable accuracy and precision.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are generalized protocols for key validation experiments based on common practices for Rapamycin analysis by LC-MS/MS using this compound.
Specificity and Selectivity
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze blank matrix samples (e.g., whole blood) from at least six different sources.
-
Analyze blank matrix samples spiked with Rapamycin at the LLOQ and with this compound.
-
Analyze blank matrix samples spiked with commonly co-administered drugs or potential interfering substances.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Rapamycin and this compound in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Calibration Curve
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Rapamycin. A typical range is 0.5 to 50 ng/mL.
-
Add a constant concentration of this compound to all calibration standards.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of Rapamycin to this compound against the nominal concentration of Rapamycin.
-
Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²).
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations at each QC level.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for accuracy. The %CV should not exceed 15% for precision. For the LLOQ, both accuracy and precision should be within ±20%.
Matrix Effect
Objective: To assess the effect of the matrix on the ionization of the analyte and internal standard.
Protocol:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with Rapamycin and this compound at low and high concentrations.
-
Prepare neat solutions of Rapamycin and this compound in the mobile phase at the same concentrations.
-
Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in the post-extraction spiked samples to those in the neat solutions.
-
Acceptance Criteria: The CV of the matrix factor across the different sources should be ≤ 15%.
Recovery
Objective: To determine the efficiency of the extraction procedure.
Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, high).
-
Set 1: Spike blank matrix with Rapamycin and this compound before extraction.
-
Set 2: Spike the extracted blank matrix with Rapamycin and this compound post-extraction.
-
Analyze both sets of samples.
-
Calculate the recovery by comparing the peak areas of the analyte in Set 1 to those in Set 2.
-
Acceptance Criteria: The recovery of the analyte should be consistent, precise, and reproducible.
Stability
Objective: To evaluate the stability of Rapamycin in the biological matrix under different storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples stored at a specific temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a certain duration.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and a typical bioanalytical workflow.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: A typical experimental workflow for Rapamycin quantification.
References
- 1. Bioproperties, Nanostructured System and Analytical and Bioanalytical Methods for Determination of Rapamycin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 5. youtube.com [youtube.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Evaluating Rapamycin-d3 as an Internal Standard for Accurate Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Rapamycin (also known as Sirolimus) is paramount. The choice of an appropriate internal standard is a critical determinant of an analytical method's linearity, accuracy, and precision. This guide provides an objective comparison of Rapamycin-d3, an isotopically labeled internal standard, with other alternatives, supported by experimental data from various studies.
Rapamycin, a potent mTOR inhibitor, is an immunosuppressant widely used in organ transplantation and is under investigation for various other indications.[1] Therapeutic drug monitoring of Rapamycin is crucial to ensure efficacy while avoiding toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its quantification due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard like this compound is generally considered the best practice to compensate for variations in sample preparation and instrument response.[3]
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. Isotopically labeled internal standards (ILISs), such as this compound, are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This property makes them co-elute with the analyte, providing the most effective correction for matrix effects and other sources of variability.
Structural analog internal standards (ANISs), on the other hand, are molecules with similar chemical structures and properties to the analyte. While often more readily available and less expensive, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.
The following tables summarize the performance characteristics of LC-MS/MS methods for Rapamycin quantification using different internal standards, based on data from published studies.
| Internal Standard Type | Internal Standard | Linearity (ng/mL) | Correlation Coefficient (r²) | Matrix | Reference |
| Isotopically Labeled (ILIS) | Rapamycin-¹³C,d₃ | 0.6 - 49.2 | ≥ 0.997 | Whole Blood | [3] |
| Isotopically Labeled (ILIS) | Rapamycin-d₃ | Not explicitly stated, but method validated for linearity | Not explicitly stated | Porcine Whole Blood and Tissues | [1] |
| Structural Analog (ANIS) | Ascomycin | 0.5 - 50 | > 0.99 | Porcine Whole Blood and Lung Tissue | [4] |
| Structural Analog (ANIS) | 28-O-Acetyl sirolimus | 0.25 - 250 | Linear | Blood | [5] |
| Structural Analog (ANIS) | Erythromycin | 2.3 - 1000.0 | > 0.9998 | Ocular Tissue | [6] |
Table 1: Linearity of Rapamycin Quantification with Different Internal Standards
| Internal Standard Type | Internal Standard | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Matrix | Reference |
| Isotopically Labeled (ILIS) | Rapamycin-¹³C,d₃ | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | Whole Blood | [3] |
| Structural Analog (ANIS) | Ascomycin | < 10 (Within-day) | < 8 (Between-day) | 91 - 110 (Trueness) | Whole Blood | [2] |
| Structural Analog (ANIS) | Erythromycin | Not explicitly stated | Not explicitly stated | Within ±15% of nominal values | Ocular Tissue | [6] |
Table 2: Precision and Accuracy of Rapamycin Quantification with Different Internal Standards
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for the quantification of Rapamycin using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological matrix (e.g., whole blood, tissue homogenate), add the internal standard solution (this compound or an alternative).
-
Add a protein precipitating agent, such as acetonitrile or a zinc sulfate solution.[1][3]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[1]
-
In some methods, the supernatant is evaporated and reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A reversed-phase C18 or C8 analytical column is commonly used for the separation of Rapamycin and the internal standard.[2][6] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[4] A gradient elution is often employed to achieve optimal separation.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is frequently used.[6] The analysis is performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Rapamycin and the internal standard are monitored for quantification.[4][6]
Mandatory Visualizations
Rapamycin's Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[7][8] Rapamycin first forms a complex with the intracellular receptor FKBP12.[9] This complex then binds to the mTORC1 complex, inhibiting its activity.[10]
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Workflow for Rapamycin Quantification
The following diagram illustrates a typical workflow for the quantification of Rapamycin in biological samples using LC-MS/MS with an internal standard.
Caption: A generalized workflow for the quantification of Rapamycin in biological matrices.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Recovery of Rapamycin-d3 in Diverse Biological Matrices
For researchers, scientists, and drug development professionals engaged in the quantification of Rapamycin (also known as Sirolimus), the selection of an appropriate internal standard and a robust extraction method are critical for achieving accurate and reliable results. Rapamycin-d3, a deuterated analog of Rapamycin, is a commonly employed internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. This guide provides a comparative assessment of this compound recovery in various biological matrices, supported by experimental data and detailed methodologies.
Unveiling the Recovery of this compound: A Comparative Analysis
The efficiency of extracting this compound from a biological matrix is a key performance characteristic of any bioanalytical method. The following table summarizes the recovery of this compound and alternative internal standards across different biological matrices as reported in various studies.
| Biological Matrix | Internal Standard | Extraction Method | Average Recovery (%) | Reference |
| Whole Blood | Sirolimus-d3 | Protein Precipitation | 97.1 - 114.5 | [1] |
| Whole Blood | Sirolimus-¹³C-d₃ | Protein Precipitation with Zinc Sulfate | 76.6 - 84 | [2] |
| Porcine Whole Blood | Ascomycin | Protein Precipitation | Within acceptable range (not specified) | [3] |
| Porcine Lung Tissue | Ascomycin | Protein Precipitation | Within acceptable range (not specified) | [3] |
| Human Whole Blood | 32-desmethoxyrapamycin | Solid-Phase Extraction | ~101.8 | [4] |
| Human Whole Blood | Unspecified | Liquid-Liquid & Solid-Phase Extraction | ~45 | [5] |
| Human Whole Blood | Unspecified | Liquid-Liquid Extraction | 78.5 - 92.8 (Analyte) / 76.9 (IS) | [6] |
In-Depth Experimental Protocols
The recovery of an internal standard is intrinsically linked to the chosen extraction methodology. Below are detailed protocols for common extraction techniques used for Rapamycin and its internal standards from biological matrices.
Protein Precipitation for Whole Blood
Protein precipitation is a widely used method for the extraction of drugs from biological fluids due to its simplicity and speed.
Materials:
-
Whole blood sample
-
This compound internal standard solution
-
Precipitating agent (e.g., acetonitrile, methanol, or a mixture containing zinc sulfate)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
To a 100 µL aliquot of the whole blood sample, add the internal standard solution containing this compound.
-
Add a precipitating agent. A common approach is to use a mixture of acetonitrile and 0.1M zinc sulfate solution (4:1, v/v).[1]
-
Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.
Extraction from Tissues
Tissue samples require homogenization to release the analyte and internal standard before extraction.
Materials:
-
Tissue sample (e.g., lung, liver, kidney)
-
Homogenization buffer
-
This compound internal standard solution
-
Protein precipitation solution (e.g., acetonitrile)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Accurately weigh a portion of the tissue sample.
-
Add a specific volume of homogenization buffer to the tissue.
-
Spike the sample with the this compound internal standard.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Add a protein precipitation solution, such as acetonitrile, to the tissue homogenate.
-
Vortex the mixture and then centrifuge to separate the precipitated proteins.
-
Collect the supernatant for subsequent LC-MS/MS analysis.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates a typical workflow for assessing the recovery of this compound.
References
- 1. msacl.org [msacl.org]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Rapamycin Quantification Utilizing Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of rapamycin in biological matrices, with a focus on the use of Rapamycin-d3 as a stable isotope-labeled internal standard. The data herein is compiled from several single-laboratory validation studies to present a comprehensive overview analogous to an inter-laboratory comparison.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the key quantitative performance parameters from three representative LC-MS/MS methods for rapamycin quantification. These methods, designated here as Laboratory A, Laboratory B, and Laboratory C, all utilize a deuterated internal standard, such as this compound, and have been validated in whole blood or plasma.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL[1] | 2.3 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | 100 ng/mL[1] | 1000 ng/mL[2] |
| Linear Range | 0.5 - 50 ng/mL | 0.1 - 100 ng/mL[1] | 2.3 - 1000 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 10.5% | < 15% | 0.3 - 17.2%[2] |
| Inter-day Precision (%CV) | ≤ 10.1% | < 15% | 0.3 - 17.2%[2] |
| Intra-day Accuracy (%RE) | -6.7% to 7.4% | Within ±15% | 85 - 115% of nominal[2] |
| Inter-day Accuracy (%RE) | -5.2% to 1.3% | Within ±15% | 85 - 115% of nominal[2] |
| Mean Extraction Recovery | 57 - 63% | Not Reported | Not Reported |
Note: The data presented is a synthesis from multiple sources to illustrate a comparative landscape. For specific details, please refer to the cited literature.
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the typical experimental procedures employed for the quantification of rapamycin using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting rapamycin from whole blood or plasma is protein precipitation.
-
To a 100 µL aliquot of the biological sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 or C8 column.
-
Column: A C18 or C8 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for detection and quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rapamycin: The specific precursor-to-product ion transition for rapamycin is monitored. A common adduct is the ammonium adduct.
-
This compound: The corresponding precursor-to-product ion transition for the deuterated internal standard is monitored.
-
Mandatory Visualizations
Experimental Workflow for Rapamycin Quantification
Caption: A typical experimental workflow for the quantification of rapamycin in biological samples.
Rapamycin and the mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.
Caption: The inhibitory effect of the Rapamycin-FKBP12 complex on the mTORC1 signaling pathway.[3][4][5][6][7]
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Rapamycin-d3 vs. a Structural Analog Internal Standard in Bioanalysis
A head-to-head comparison of internal standards for the accurate quantification of the immunosuppressant drug rapamycin (sirolimus) in biological matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of a deuterated internal standard (Rapamycin-d3) versus a commonly used structural analog, supported by experimental data and detailed protocols.
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise quantification of rapamycin is paramount for ensuring optimal patient outcomes. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to correct for variability in sample preparation and instrument response. The choice of IS is a critical decision, with the two primary options being a stable isotope-labeled (deuterated) compound like this compound or a structural analog. This guide delves into a direct comparison of these two approaches, offering objective performance data and detailed methodologies to inform your analytical decisions.
Key Performance Metrics: A Quantitative Comparison
The performance of an internal standard is judged by its ability to mimic the analyte of interest throughout the analytical process, leading to accurate and precise quantification. The following tables summarize the comparative performance of this compound (or its close equivalent, ¹³C,D₃-Sirolimus) and a structural analog internal standard (desmethoxy-rapamycin) based on published experimental data.
| Performance Parameter | This compound (Isotopically Labeled IS) | Structural Analog IS (desmethoxy-rapamycin) | Reference |
| Within-Day Imprecision (%CV) | <10% | <10% | [1] |
| Between-Day Imprecision (%CV) | <8% | <8% | [1] |
| Inter-patient Assay Imprecision (%CV) | 2.7% - 5.7% | 7.6% - 9.7% | [2] |
| Median Accuracy (%) | 12.2% | 11.4% | [1] |
| Trueness (%) | 91% - 110% | 91% - 110% | [1] |
| Matrix Effects | Not observed | Not observed | [1] |
| Carryover | Not observed | Not observed | [1] |
Table 1: Comparison of Precision and Accuracy. Data indicates that while both internal standards provide acceptable precision and accuracy within regulatory limits, the deuterated internal standard shows a trend towards lower imprecision in inter-patient samples, suggesting better compensation for matrix effects.[1][2]
Experimental Protocols: A Detailed Look at the Methodology
The following are detailed experimental protocols for the quantification of rapamycin using either this compound or a structural analog as the internal standard.
Method 1: Quantification of Rapamycin using a Structural Analog Internal Standard (desmethoxy-rapamycin)
This method is adapted from a validated LC-MS/MS procedure for the determination of sirolimus in whole blood.[3]
1. Sample Preparation: Protein Precipitation
-
To 150 µL of whole blood sample, calibrator, or quality control, add 150 µL of a precipitating solution.
-
The precipitating solution consists of a mixture of methanol and zinc sulfate solution containing the internal standard, desmethoxy-rapamycin.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and 2 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 65°C.[4]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
Method 2: Quantification of Rapamycin using a Deuterated Internal Standard (this compound)
This method is based on a comparative study evaluating isotopically labeled and structural analog internal standards.[1]
1. Sample Preparation: Hemolysis and Protein Precipitation
-
Perform hemolysis of the whole blood samples.
-
Add a protein precipitating solution containing the deuterated internal standard, this compound (or SIR-¹³C,D₃).
-
Vortex the mixture.
-
Centrifuge to remove precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: A reversed-phase C18 column.
-
MS System: A triple quadrupole mass spectrometer.
-
MRM Transitions (illustrative):
-
Rapamycin: Specific precursor and product ions for rapamycin would be monitored.
-
This compound (IS): The precursor ion will be shifted by +3 m/z units compared to rapamycin, while the product ion may or may not be shifted depending on the location of the deuterium atoms.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of rapamycin, the following diagrams are provided.
Caption: Experimental workflow for rapamycin quantification.
Caption: Simplified signaling pathway of rapamycin.
Conclusion: Making an Informed Choice
Both this compound and structural analog internal standards can be used to develop validated LC-MS/MS methods for the quantification of rapamycin. The choice between them often depends on a balance of factors including cost, availability, and the specific requirements of the assay.
-
This compound (and other isotopically labeled analogs) are generally considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to more effective compensation for matrix effects and extraction variability.[5] This is reflected in the lower inter-patient assay imprecision observed in comparative studies.[2]
-
Structural analog internal standards , such as desmethoxy-rapamycin, are often more readily available and cost-effective. They can provide acceptable performance, particularly when the analytical method is well-optimized and matrix effects are minimal.[1]
For high-stakes applications such as clinical trials or when analyzing complex biological matrices, the superior performance of a deuterated internal standard like this compound may justify the additional cost. For routine therapeutic drug monitoring where cost is a significant consideration, a well-validated method using a structural analog can be a viable alternative. Ultimately, the data and protocols presented in this guide should empower researchers to make an informed decision based on the specific needs of their laboratory and the desired level of analytical rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Quantification of sirolimus by liquid chromatography-tandem mass spectrometry using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Establishing Acceptance Criteria for Rapamycin-d3 in Validated Bioanalytical Assays
For researchers, scientists, and drug development professionals, the precise quantification of Rapamycin (also known as Sirolimus) is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. A robust and validated bioanalytical method is the cornerstone of reliable data. The choice of internal standard (IS) is paramount in this process, with stable isotope-labeled (SIL) internal standards, such as Rapamycin-d3, being the gold standard.
This guide provides a comparative framework for establishing acceptance criteria for this compound in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. It outlines the regulatory-compliant criteria, compares this compound to an alternative, and provides the experimental protocols necessary to perform the validation.
The Critical Role of this compound in Bioanalysis
This compound is a deuterated form of Rapamycin.[1] In LC-MS/MS analysis, an ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization without interfering with its measurement.[2] As a SIL-IS, this compound co-elutes with Rapamycin and exhibits nearly identical physicochemical properties. This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision.[3][4]
Section 1: Core Acceptance Criteria for Assay Validation
Bioanalytical method validation ensures that an assay is suitable for its intended purpose.[5] The acceptance criteria are based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]
Table 1: Summary of Acceptance Criteria for a Validated Rapamycin Assay Using this compound
| Validation Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Selectivity & Specificity | Response of interfering peaks in blank matrix must be ≤20% of the Lower Limit of Quantitation (LLOQ) for Rapamycin and ≤5% for this compound.[8] | To ensure the method can differentiate and quantify Rapamycin from other matrix components or metabolites.[9] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ).[10][11] | To demonstrate a reliable and reproducible relationship between instrument response and analyte concentration over the intended analytical range.[12] |
| Accuracy (Closeness to nominal value) | The mean concentration of Quality Control (QC) samples must be within ±15% of the nominal value. For the LLOQ, it must be within ±20%.[9][12][13] | To ensure the measured value is close to the true value. |
| Precision (Reproducibility) | The coefficient of variation (CV) for QC samples should not exceed 15%. For the LLOQ, the CV should not exceed 20%.[9][12][13] | To ensure the method produces consistent results upon repeated measurements. |
| Matrix Effect | The CV of the this compound-normalized matrix factor across at least six different lots of biological matrix should not exceed 15%.[14][15] | To assess the influence of matrix components on the ionization of Rapamycin and ensure the IS adequately corrects for it. |
| Recovery | Recovery of the analyte and internal standard should be consistent and reproducible, though it does not need to be 100%.[16] | To ensure the efficiency of the extraction process is consistent across the concentration range. |
| Stability | Analyte concentration in stability test samples should be within ±15% of the nominal concentration. | To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, benchtop, long-term storage).[16] |
| Dilution Integrity | If samples are diluted, the accuracy and precision of the measurement after dilution must be within ±15%.[12] | To ensure that samples with concentrations above the Upper Limit of Quantitation (ULOQ) can be reliably diluted and quantified. |
Section 2: Performance Comparison: this compound vs. Structural Analog IS
While this compound is the preferred choice, some assays may utilize a structural analog, such as Ascomycin or Everolimus, as an internal standard.[17] However, this approach has significant drawbacks compared to using a SIL-IS.
Table 2: Comparison of Internal Standard Performance
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Ascomycin (Structural Analog IS) |
|---|---|---|
| Chromatographic Separation | Co-elutes with Rapamycin, providing optimal correction for matrix effects at the precise retention time. | Elutes at a different retention time, potentially leading to inadequate correction if matrix effects vary over the chromatographic run. |
| Matrix Effect Compensation | Experiences virtually identical ionization suppression/enhancement as Rapamycin, providing the most accurate correction. The IS-normalized matrix factor is expected to be close to 1.0.[14] | Physical and chemical properties differ, leading to different responses to matrix effects and potentially inaccurate quantification. |
| Extraction Recovery | Behaves identically to Rapamycin during sample preparation and extraction. | May have different extraction efficiency, leading to variability and bias in the results. |
| Risk of Interference | No risk of interference from endogenous compounds. Minimal risk from unlabeled analyte in the IS material, which can be assessed. | Risk of interference from endogenous compounds or metabolites that may be structurally similar to the analog but not the analyte. |
| Regulatory Acceptance | Universally accepted as the "gold standard" by regulatory agencies for LC-MS assays.[3] | Requires more extensive validation to prove its suitability and may face greater regulatory scrutiny. The absence of a SIL-IS often needs to be justified.[5] |
Section 3: Key Experimental Protocols
Below are detailed methodologies for two of the most critical validation experiments when establishing the performance of this compound.
Experiment 1: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on Rapamycin ionization and to confirm that this compound effectively normalizes any observed variability.
Methodology:
-
Source Matrix: Obtain blank biological matrix (e.g., human plasma) from at least six different individual donors.[15]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare solutions of Rapamycin (at low and high QC concentrations) and this compound in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six donors. Spike the extracted matrix with Rapamycin (low and high QC) and this compound.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculations:
-
Acceptance: The coefficient of variation (CV) of the IS-Normalized MF across the six donors should be ≤15%.[15]
Experiment 2: Evaluation of Between-Run Precision and Accuracy
Objective: To determine the reproducibility and accuracy of the assay over several days.
Methodology:
-
Prepare QC Samples: Prepare QC samples in the biological matrix at four levels: LLOQ, Low QC, Medium QC, and High QC.
-
Conduct Analytical Runs: Analyze the QC samples in at least three separate analytical runs on at least two different days.[12] Each run must include a full calibration curve.
-
Data Analysis:
-
For each run, determine the concentration of the QC samples using the calibration curve.
-
Accuracy: Calculate the mean concentration for each QC level across all runs and express it as a percentage of the nominal value (% Nominal).
-
Precision: Calculate the CV (%) for the measured concentrations of each QC level across all runs.
-
-
Acceptance:
Section 4: Visualizing Workflows and Logic
Visual diagrams help clarify complex processes in assay validation. The following are generated using the DOT language and adhere to specified formatting rules.
Caption: Bioanalytical method validation workflow.
Caption: Decision logic for analytical run acceptance.
References
- 1. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 2. restek.com [restek.com]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-b-f.eu [e-b-f.eu]
- 16. fda.gov [fda.gov]
- 17. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
Safety Operating Guide
Navigating the Safe Disposal of Rapamycin-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Rapamycin-d3, a deuterated form of the potent mTOR inhibitor, Rapamycin. Adherence to these protocols is vital to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the toxicological properties of this compound have not been as extensively investigated as its non-deuterated counterpart, it should be handled with the same level of caution.[1] Rapamycin itself is a potent immunosuppressant, and exposure can pose health risks.[2][3]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
A laboratory coat
-
Safety glasses or goggles
-
Disposable gloves (changed frequently)[3]
Work should be conducted in a well-ventilated area, preferably within a fume hood or biological safety cabinet, especially when handling the powdered form to avoid dust generation.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste and must comply with all federal, state, and local regulations.[1][4] Do not dispose of this compound in the regular trash or down the drain.[3][4]
-
Waste Identification and Collection:
-
Any unused or expired this compound, as well as any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips, vials), are considered hazardous waste.[2][3]
-
Solid waste, such as contaminated lab supplies, should be double-bagged in clear plastic bags.[5]
-
Unused solid this compound should ideally be disposed of in its original manufacturer's container.[5]
-
-
Containerization:
-
All hazardous waste must be collected in a designated, compatible container. A 5-gallon white pail is often recommended for hazardous drug waste.[2][3]
-
Containers must be in good condition, with no leaks or cracks, and must have a secure, leak-proof screw-on cap.[5][6][7] Parafilm and other temporary seals are not acceptable.[5]
-
The container should be kept closed except when actively adding waste.[2][5][7]
-
-
Labeling:
-
Every hazardous waste container must be clearly labeled with a "Hazardous Waste" tag.[4][5][7]
-
The label must include:
-
The full chemical name: "this compound". Abbreviations are not permitted.[4]
-
The date when waste was first added to the container (generation date).[4]
-
The location of origin (e.g., department, room number).[4]
-
The name and contact information of the Principal Investigator.[4]
-
An indication of the associated hazards (e.g., toxic).[4]
-
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA must be located in the same area where the waste is generated.[2]
-
Ensure secondary containment is used to capture any potential leaks or spills. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[5]
-
Segregate the this compound waste from other incompatible waste streams.[4][7]
-
-
Disposal Request:
Decontamination of Glassware and Surfaces
-
Empty Containers: Empty this compound vials or containers should be triple-rinsed with a suitable solvent capable of removing the chemical, such as ethanol.[7] The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container can often be disposed of in the trash, but confirm this with your institution's EHS guidelines.[7]
-
Work Surfaces: Decontaminate work surfaces with a detergent and water solution, followed by a thorough rinsing.[2][3] All cleaning materials, such as absorbent pads, must be disposed of as hazardous waste.[2][3]
Quantitative Safety Data
While specific quantitative data for this compound is limited, the data for Rapamycin serves as a crucial reference.
| Property | Data for Rapamycin | Reference |
| Toxicity | Suspected of causing cancer and damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. | [8] |
| Inhibition Concentration | IC50 of approximately 0.1 nM in HEK293 cells for mTOR inhibition. | [9] |
| Solubility | Soluble in ethanol (50 mg/ml), DMSO (25 mg/ml), and methanol (25 mg/ml). | [10] |
| Storage Temperature | Recommended long-term storage at -20°C. | [1] |
Experimental Protocols and Methodologies
This compound is primarily used as an internal standard for the quantification of Rapamycin in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
General Workflow for Quantification of Rapamycin using this compound:
-
Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate) containing an unknown amount of Rapamycin.
-
Extraction: Both Rapamycin and this compound are extracted from the biological matrix using an appropriate solvent.
-
Chromatographic Separation: The extracted sample is injected into a GC or LC system to separate the analytes from other components in the sample.
-
Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios for both Rapamycin and this compound.
-
Quantification: The ratio of the signal intensity of Rapamycin to the signal intensity of the internal standard (this compound) is used to calculate the concentration of Rapamycin in the original sample. This method corrects for any loss of analyte during sample preparation and analysis.
Visualizing the Disposal Process
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision-making steps and actions required.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. esschemco.com [esschemco.com]
- 2. umdearborn.edu [umdearborn.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. carlroth.com [carlroth.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Sapphire North America [sapphire-usa.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Rapamycin-d3
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Rapamycin-d3 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical due to the immunosuppressive and potentially hazardous nature of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Rapamycin, a potent mTOR inhibitor and immunosuppressant. While specific toxicological data for this compound is limited, it should be handled with the same precautions as Rapamycin. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]
Engineering Controls are the first line of defense. Whenever possible, handle this compound in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3][4] Local exhaust ventilation should be used where dust or aerosols may be generated.[1]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile or other impervious gloves is recommended.[5] | Prevents skin contact and absorption. Proper glove removal technique is crucial to avoid contaminating hands.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield.[5] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N100 respirator is recommended if engineering controls are not available or when handling powders outside of a containment system.[6] For higher-risk activities, a full-facepiece airline respirator in positive pressure mode may be necessary.[1] | Minimizes the risk of inhaling the potent compound. |
| Body Protection | A disposable gown resistant to hazardous drugs should be worn.[7] A lab coat may be sufficient for low-concentration solutions, but gowns are preferred when handling the solid compound. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are required in the laboratory. | Protects feet from spills. |
Operational Plan for Safe Handling
Following a step-by-step protocol is essential to minimize exposure risk during routine laboratory procedures involving this compound.
1. Preparation and Weighing:
-
Perform all manipulations of solid this compound within a chemical fume hood or a powder containment hood.
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[4]
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
-
Carefully weigh the desired amount of this compound, avoiding the generation of dust.
2. Dissolving the Compound:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely before vortexing or sonicating to dissolve the compound.
-
If heating is required, do so in a controlled manner within the fume hood.
3. Storage:
-
Store this compound in a tightly sealed container, protected from light.[1]
-
Long-term storage at -20°C is recommended.[1]
-
The storage area should be clearly labeled as containing a potent compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
1. Evacuation and Notification:
-
Alert others in the immediate vicinity and evacuate the area if necessary.
-
For major spills, contact the institutional safety office.
2. Spill Cleanup:
-
Don the appropriate PPE before attempting to clean a minor spill.
-
For solid spills: Gently cover the spill with a moist absorbent pad to avoid raising dust.[3] Sweep the material into a suitable container for disposal.[1]
-
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[8] Do not use combustible materials like paper towels for large spills of flammable solvents.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
3. Decontamination:
-
Clean the spill area with soap and water, followed by a thorough rinse.[4]
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and weighing materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour any solutions down the drain.[1][4]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[4]
All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
